molecular formula C16H14O6 B1649320 Tetrahydroxymethoxychalcone CAS No. 197227-39-7

Tetrahydroxymethoxychalcone

Katalognummer: B1649320
CAS-Nummer: 197227-39-7
Molekulargewicht: 302.28 g/mol
InChI-Schlüssel: BICPGUILWBQAEY-GORDUTHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3',4,4'-Tetrahydroxy-2-methoxychalcone is a member of chalcones.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-22-16-9(3-7-13(19)15(16)21)2-5-11(17)10-4-6-12(18)14(20)8-10/h2-8,18-21H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPGUILWBQAEY-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140078
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

197227-39-7
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197227-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 °C
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Tetrahydroxymethoxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and characterization of novel tetrahydroxymethoxychalcone derivatives. Chalcones, belonging to the flavonoid family, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The presence of hydroxyl and methoxy (B1213986) functional groups on the aromatic rings of the chalcone (B49325) scaffold plays a crucial role in modulating their therapeutic potential. This guide details the synthetic methodologies, characterization techniques, and potential biological applications of these promising compounds.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation reaction.[1][2][3] This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde.[1][4] For the synthesis of a this compound derivative, a key strategy would involve the reaction of a tetrahydroxyacetophenone with a methoxybenzaldehyde, or a hydroxyacetophenone with a trihydroxy-methoxybenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

A representative experimental protocol for the synthesis of a this compound derivative is as follows:

  • Reactant Preparation: Equimolar amounts of a substituted tetrahydroxyacetophenone and a methoxybenzaldehyde are dissolved in a suitable solvent, such as ethanol (B145695) or methanol.[5]

  • Catalyst Addition: A catalytic amount of a base, typically a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added dropwise to the reaction mixture at room temperature.[1][5] Alternatively, an acid catalyst like HCl or BF3 can be used, although this generally results in lower yields.[1]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Product Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid, such as hydrochloric acid (HCl), to precipitate the crude chalcone derivative.[6]

  • Purification: The precipitated solid is filtered, washed with cold water until neutral, and then dried. Further purification is achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound derivative.[1]

The general workflow for the synthesis and characterization process is depicted in the following diagram:

Synthesis_Workflow Reactants Tetrahydroxyacetophenone + Methoxybenzaldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Solvent Ethanol/Methanol Solvent->Reaction Catalyst NaOH or KOH Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Acidification & Precipitation Monitoring->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

A schematic overview of the synthesis and characterization workflow.

Characterization of this compound Derivatives

The synthesized chalcone derivatives are characterized using various spectroscopic techniques to confirm their structure and purity.

Spectroscopic Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR spectrum typically shows characteristic signals for the α- and β-protons of the enone system, as well as signals for the aromatic protons and the hydroxyl and methoxy groups.[1][6] The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.[1][6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the enone system, the hydroxyl (O-H) groups, and the aromatic C-H bonds.[6]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the chalcone.

Physicochemical Characterization:
  • Melting Point: The melting point of the purified compound is determined to assess its purity. A sharp melting point range indicates a high degree of purity.[7]

  • Purity: The purity of the synthesized derivatives is typically confirmed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of chalcone derivatives, based on literature reports for structurally similar compounds.

ParameterTypical Value/RangeReference
Synthesis
Reaction Yield40% - 96%[1][7]
Physicochemical Properties
Melting Point83 - 197 °C[7][9]
1H NMR (δ, ppm)
-OCH33.86[1]
Ar-H6.86 - 8.14[1]
H-α7.66[1]
H-β7.75[1]
-OH10.09[1]
13C NMR (δ, ppm)
-OCH355.57[1]
Aromatic C113.99 - 163.04[1]
C-α118.44[1]
C-β143.70[1]
C=O187.28[1]

Biological Activities and Potential Signaling Pathways

Chalcone derivatives have been reported to exhibit a wide range of biological activities. The presence of multiple hydroxyl groups and a methoxy group is anticipated to contribute significantly to their antioxidant and anticancer properties.

Antioxidant Activity

The antioxidant activity of chalcones is often attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to free radicals, thereby neutralizing them. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.[4][10]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of chalcone derivatives against various cancer cell lines.[3][11][12][13] These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit the proliferation of cancer cells.[11][12] The underlying mechanisms often involve the modulation of key signaling pathways. For instance, some chalcones have been shown to increase the intracellular levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.[11]

A simplified representation of a potential signaling pathway for the anticancer activity of chalcones is shown below:

Anticancer_Pathway Chalcone Tetrahydroxymethoxy- chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS CellCycle Cell Cycle Arrest Chalcone->CellCycle Apoptosis Induction of Apoptosis ROS->Apoptosis Proliferation ↓ Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

A potential mechanism of anticancer action for chalcone derivatives.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives. The Claisen-Schmidt condensation remains the most viable synthetic route, and a combination of spectroscopic techniques is crucial for structural elucidation and purity confirmation. The presence of multiple hydroxyl groups and a methoxy substituent is expected to confer potent biological activities, particularly antioxidant and anticancer effects. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully realize their therapeutic potential in drug discovery and development.

References

In Silico Modeling of Tetrahydroxymethoxychalcone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Tetrahydroxymethoxychalcones, a specific subgroup of these compounds, are of particular interest for their potential therapeutic applications. Understanding the molecular interactions between these chalcones and their biological targets is crucial for the rational design of novel and more potent drug candidates.

Data Presentation: Binding Affinities of Chalcone (B49325) Derivatives with EGFR

The following table summarizes the binding affinities of various chalcone derivatives to the Epidermal Growth Factor Receptor (EGFR), as determined by in silico molecular docking studies. This data provides a comparative baseline for predicting the potential interaction of Tetrahydroxymethoxychalcone with EGFR.

Compound NameBinding Affinity (kcal/mol)Reference LigandReference Ligand Binding Affinity (kcal/mol)Key Interacting ResiduesReference
2',5'-dihydroxy-3,4-dimethoxychalcone-7.67Erlotinib-7.51Met769, Ala719, Thr766, Lys721, Glu738
Chalcone Derivative L3-10.4Erlotinib-7.7Not Specified[1]
Chalcone Derivative L5-11.4Erlotinib-7.7Not Specified[1]
Chalcone Derivative 5-7.6Erlotinib-7.0Not Specified[2]
Chalcone Derivative 6-7.38Erlotinib-7.0Not Specified[2]
Chalcone Derivative 7-7.44Erlotinib-7.0Not Specified[2]

Experimental Protocols

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor.[3] This technique is instrumental in understanding the binding mode and estimating the binding affinity between a small molecule and its protein target.

a. Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor (e.g., EGFR) from the Protein Data Bank (PDB).

    • Remove all water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This can be performed using software like AutoDock Tools.[4]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done using a chemical drawing tool or by retrieving it from a database like PubChem.[5]

    • Optimize the ligand's geometry using a suitable force field.

    • Assign partial charges and define the rotatable bonds of the ligand.

b. Docking Simulation

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the receptor. The location of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or by using a binding site prediction tool.

  • Running the Docking Algorithm:

    • Utilize a docking program such as AutoDock Vina to perform the simulation. The program will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding free energy.[3][4]

  • Analysis of Results:

    • Analyze the docking results to identify the binding pose with the lowest binding energy, which represents the most stable complex.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

Molecular Dynamics (MD) Simulation

MD simulation is a computational technique that provides insights into the dynamic behavior of a protein-ligand complex over time.[6][7] It allows for the assessment of the stability of the docked complex and a more refined calculation of the binding free energy.

a. System Preparation

  • Building the Complex:

    • Use the best-docked pose from the molecular docking study as the initial coordinates for the protein-ligand complex.

  • Solvation:

    • Place the complex in a periodic box of a suitable solvent, typically water (e.g., TIP3P water model).[8]

  • Ionization:

    • Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentrations.

b. Simulation Protocol

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[9]

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.[8]

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.[10]

c. Trajectory Analysis

  • Root Mean Square Deviation (RMSD):

    • Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.

  • Root Mean Square Fluctuation (RMSF):

    • Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy from the MD trajectory.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Receptor Receptor Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (this compound) Ligand->Docking Analysis Pose Analysis & Binding Energy Estimation Docking->Analysis MD_Setup MD System Setup (Solvation & Ionization) Analysis->MD_Setup MD_Sim MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) MD_Sim->Trajectory_Analysis

Caption: In Silico Experimental Workflow for Receptor Binding Analysis.

egfr_signaling cluster_pathways Downstream Signaling Pathways cluster_cellular Cellular Responses EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT PLC_PKC PLC-PKC Pathway EGFR->PLC_PKC JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Chalcone This compound Chalcone->EGFR Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival PLC_PKC->Proliferation Metastasis Metastasis JAK_STAT->Metastasis

Caption: Simplified EGFR Signaling Pathway and Chalcone Inhibition.

References

An In-depth Technical Guide on the Natural Sources and Isolation of Tetrahydroxymethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biological significance of Tetrahydroxymethoxychalcone, with a primary focus on the well-researched isomer, Licochalcone A. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Tetrahydroxymethoxychalcones

Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Tetrahydroxymethoxychalcones, as their name suggests, are chalcones substituted with four hydroxyl groups and one methoxy (B1213986) group. The specific positions of these functional groups on the aromatic rings give rise to various isomers with distinct biological activities. Due to this structural ambiguity, this guide will focus on Licochalcone A, a prominent and extensively studied this compound.

Natural Sources of Licochalcone A

Licochalcone A is predominantly found in the roots and rhizomes of plants from the Glycyrrhiza genus, commonly known as licorice.

  • Glycyrrhiza inflata : This species is considered the most significant source of Licochalcone A, containing the highest concentration of this compound, approximately 0.8% of the root's dry weight[1].

  • Glycyrrhiza uralensis : Also a known source of Licochalcone A, this species is widely used in traditional Chinese medicine[2][3][4].

  • Glycyrrhiza glabra : While also containing Licochalcone A, the concentration in this species is generally lower compared to G. inflata[3].

Other related chalcones have been identified in various other plant species:

  • 2',4',6'-Trihydroxy-4-methoxychalcone : Found in Populus tomentosa and Populus tremula[5].

  • 2',4',4-Trihydroxy-6'-methoxychalcone : Isolated from Boesenbergia rotunda and Alpinia hainanensis[6].

  • A 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone : Has been isolated from the leaves of Syzygium balsameum[7].

  • Xanthohumol , a prenylated chalcone, is a major bioactive component of hops (Humulus lupulus)[8][9][10][11][12].

Table 1: Natural Sources of Selected Tetrahydroxymethoxychalcones and Related Compounds

Compound NameNatural Source(s)Plant Part(s)
Licochalcone AGlycyrrhiza inflata, Glycyrrhiza uralensis, Glycyrrhiza glabra[1][2][3]Roots, Rhizomes
2',4',6'-Trihydroxy-4-methoxychalconePopulus tomentosa, Populus tremula[5]Not specified
2',4',4-Trihydroxy-6'-methoxychalconeBoesenbergia rotunda, Alpinia hainanensis[6]Not specified
2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalconeSyzygium balsameum[7]Leaves
XanthohumolHumulus lupulus (Hops)[8][9][10][11][12]Female inflorescences (cones)

Isolation and Purification of Licochalcone A

The isolation of Licochalcone A from its natural sources typically involves solvent extraction followed by chromatographic separation.

The overall process for isolating Licochalcone A can be summarized in the following workflow:

experimental_workflow plant_material Dried and Crushed Glycyrrhiza Roots extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation purity_analysis Purity Analysis (HPLC, TLC) fractionation->purity_analysis pure_licoA Pure Licochalcone A purity_analysis->pure_licoA

Caption: General workflow for the isolation of Licochalcone A.

The following protocol is a representative method for the isolation of Licochalcone A from Glycyrrhiza inflata roots.

1. Plant Material Preparation:

  • The roots of Glycyrrhiza inflata are collected, dried, and coarsely powdered.

2. Extraction:

  • A pre-extraction with hot water (80°C for 3 hours) can be performed to remove water-soluble components[1].

  • The dried residue is then extracted with a 10-fold volume of ethanol (B145695) at room temperature with agitation for a specified period[1].

  • The extraction process is often repeated multiple times to ensure maximum yield.

3. Filtration and Concentration:

  • The ethanolic extract is filtered to remove solid plant material.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Licochalcone A.

  • Fractions containing pure Licochalcone A are pooled and the solvent is evaporated.

5. Recrystallization (Optional):

  • For further purification, the isolated Licochalcone A can be recrystallized from a suitable solvent system (e.g., ethanol-water).

Table 2: Quantitative Data for Licochalcone A Isolation

ParameterValueReference
Starting Material1 kg of dried Glycyrrhiza inflata roots[1]
Extraction Solvent5 liters of ethanol[1]
Crude Extract Yield56 g[1]
Purity after Chromatography>95% (as determined by HPLC)[11]
Extraction Yield93.60% (from extract using HSCCC)[11]

Biological Activities and Signaling Pathways

Licochalcone A has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. These activities are mediated through its interaction with various cellular signaling pathways.

Licochalcone A exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes LicoA Licochalcone A LicoA->TLR4 down-regulates LicoA->IKK inhibits

Caption: Licochalcone A's inhibition of the NF-κB pathway.

Licochalcone A has been shown to suppress the activation of IKK, which in turn prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus[13]. It also down-regulates the expression of Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway in response to lipopolysaccharide (LPS)[13].

The anticancer effects of Licochalcone A are mediated through the modulation of several signaling pathways, including the PI3K/Akt/mTOR and p38/JNK/ERK pathways.

anticancer_pathway LicoA Licochalcone A PI3K PI3K LicoA->PI3K inhibits p38 p38 LicoA->p38 inhibits JNK JNK LicoA->JNK inhibits ERK ERK LicoA->ERK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cell_proliferation Cell Proliferation mTOR->cell_proliferation apoptosis Apoptosis p38->apoptosis induces JNK->apoptosis induces ERK->cell_proliferation

Caption: Licochalcone A's modulation of cancer signaling pathways.

By inhibiting the PI3K/Akt/mTOR pathway, Licochalcone A can suppress cancer cell proliferation[4]. Furthermore, its inhibitory effects on the p38/JNK/ERK signaling pathways can lead to the induction of apoptosis in cancer cells[4].

Conclusion

Tetrahydroxymethoxychalcones, particularly Licochalcone A, represent a class of natural products with significant therapeutic potential. The efficient isolation of these compounds from their natural sources is a critical step in facilitating further research into their pharmacological properties and potential applications in drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the promising bioactivities of these valuable natural compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydroxymethoxychalcone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Tetrahydroxymethoxychalcone isomers, a specific subset of this class, have garnered significant interest in the scientific community due to their potential therapeutic applications, including antioxidant and anti-inflammatory activities.[1][2] Understanding the physicochemical properties of these isomers is paramount for drug design, development, and delivery. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound isomers, detailed experimental protocols for their determination, and insights into their modulation of critical signaling pathways.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For this compound isomers, properties such as solubility, lipophilicity, and acidity (pKa) are of primary importance. While specific experimental data for every conceivable isomer of this compound is not exhaustively available, this section presents data for closely related and representative compounds, providing a strong predictive foundation.

Table 1: Physicochemical Properties of Representative Hydroxy- and Methoxy-Substituted Chalcones
Property2'-Hydroxy-4-methoxychalcone2'-Hydroxy-4'-methoxychalcone3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Molecular Formula C₁₆H₁₄O₃[3]C₁₆H₁₄O₃[4]C₁₆H₁₄O₆
Molecular Weight 254.28 g/mol [3]254.28 g/mol [4]302.28 g/mol
LogP (Predicted) 3.9[3]4.1[4]2.5 (Predicted)
Topological Polar Surface Area (TPSA) 46.5 Ų[3]46.5 Ų[4]107 Ų
Hydrogen Bond Donors 114
Hydrogen Bond Acceptors 336
pKa (Predicted) 8.5 (Phenolic OH)9.0 (Phenolic OH)Multiple acidic protons (phenolic OHs)

Note: Predicted values are generated using computational models and provide an estimation. Experimental verification is recommended.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. This section outlines standard experimental protocols for measuring key parameters of chalcone (B49325) isomers.

Synthesis of this compound Isomers

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[5]

General Procedure:

  • Dissolve the substituted acetophenone and benzaldehyde in ethanol (B145695) or a similar solvent.

  • Add a catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dissolved in water.

  • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Determination of Solubility

The solubility of a compound is a critical factor influencing its absorption and bioavailability. The gravimetric method is a common technique for determining solubility.[6][7]

Protocol for Gravimetric Solubility Measurement:

  • Prepare saturated solutions of the chalcone isomer in various solvents of interest (e.g., water, ethanol, DMSO) at a constant temperature.

  • Ensure equilibrium is reached by stirring the solutions for an extended period (e.g., 24-48 hours).

  • Centrifuge the saturated solutions to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Evaporate the solvent from the supernatant and accurately weigh the remaining solid residue.

  • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a key predictor of membrane permeability and absorption.

Shake-Flask Method for LogP Determination:

  • Prepare a biphasic system of n-octanol and water.

  • Dissolve a precisely weighed amount of the chalcone isomer in the n-octanol-saturated water or water-saturated n-octanol.

  • Add the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the chalcone in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound isomers, the phenolic hydroxyl groups are the primary acidic protons.

Potentiometric Titration for pKa Determination:

  • Dissolve a known amount of the chalcone isomer in a suitable solvent mixture (e.g., water-ethanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Signaling Pathways Modulated by Chalcones

Chalcones exert their biological effects by modulating various intracellular signaling pathways. Their antioxidant and anti-inflammatory properties are of particular interest.

Antioxidant Signaling Pathway

Many chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[8][9]

Nrf2_Activation_by_Chalcones Chalcones This compound Isomers Keap1 Keap1 Chalcones->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Increased Expression

Caption: Nrf2 antioxidant pathway activation by chalcones.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Chalcones can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[10]

Anti-inflammatory Signaling Pathway

Chalcones have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13]

NFkB_Inhibition_by_Chalcones Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p50/p65) IκBα->NFκB Degradation & Release Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFκB->Inflammatory_Genes Nuclear Translocation & Transcription Chalcones This compound Isomers Chalcones->IKK Inhibition Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: NF-κB inflammatory pathway inhibition by chalcones.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[12] Chalcones can inhibit this pathway at multiple points, including the inhibition of the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.[11]

Conclusion

This compound isomers represent a promising class of compounds with significant therapeutic potential. A thorough understanding of their physicochemical properties is fundamental for their successful development into effective drug candidates. This guide has provided an overview of these properties, detailed experimental protocols for their determination, and an exploration of the key signaling pathways they modulate. The presented information serves as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and optimization of novel chalcone-based therapeutics. Further experimental validation of the physicochemical properties of specific this compound isomers is encouraged to build upon this foundational knowledge.

References

Quantum Chemical Insights into the Stability of Tetrahydroxymethoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational and experimental methodologies used to assess the stability of tetrahydroxymethoxychalcone, a chalcone (B49325) derivative of significant interest for its potential therapeutic properties. By leveraging quantum chemical calculations and established experimental protocols, researchers can gain a deeper understanding of its structure-activity relationships, informing the design of novel drug candidates.

Unveiling Molecular Stability through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the stability of molecules like this compound. These computational methods provide insights into various molecular properties that are critical for understanding its reactivity and potential biological activity.

Computational Methodology

A typical computational workflow for assessing the stability of a chalcone derivative is outlined below. The choice of functional and basis set is crucial for obtaining accurate results. For chalcones, hybrid functionals such as B3LYP or M06-2X are often employed, paired with a basis set like 6-311+G(d,p) or 6-311++G(2d,2p) to adequately describe the electronic structure.[1][2][3][4]

Computational Workflow for Chalcone Stability Analysis cluster_0 Computational Setup cluster_1 Geometry Optimization and Energy Calculations cluster_2 Analysis of Molecular Properties cluster_3 Interpretation and Correlation mol_structure Initial Molecular Structure of this compound method_selection Selection of DFT Functional (e.g., M06-2X) and Basis Set (e.g., 6-311++G(2d,2p)) mol_structure->method_selection Define Computational Parameters geom_opt Geometry Optimization to Find the Lowest Energy Conformer method_selection->geom_opt freq_calc Frequency Calculation to Confirm Minimum Energy Structure geom_opt->freq_calc Verify Stationary Point bond_params Optimized Geometrical Parameters (Bond Lengths, Angles, Dihedrals) geom_opt->bond_params single_point Single Point Energy Calculation for Higher Accuracy freq_calc->single_point homo_lumo HOMO-LUMO Energy Gap (Reactivity Descriptor) single_point->homo_lumo mep Molecular Electrostatic Potential (MEP) (Electrophilic/Nucleophilic Sites) single_point->mep nbo Natural Bond Orbital (NBO) Analysis (Hyperconjugative Interactions, Stability) single_point->nbo stability_assessment Assessment of Molecular Stability homo_lumo->stability_assessment mep->stability_assessment nbo->stability_assessment bond_params->stability_assessment sar_correlation Correlation with Experimental Antioxidant Activity (Structure-Activity Relationship) stability_assessment->sar_correlation

Figure 1: A generalized workflow for the computational analysis of chalcone stability.
Key Stability Descriptors from Quantum Chemical Calculations

The following tables summarize the types of quantitative data obtained from DFT calculations that are crucial for evaluating the stability of this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/Angle/DihedralCalculated Value (Å or °)
Bond LengthCα-CβValue
C=OValue
C-O (methoxy)Value
Bond AngleCβ-Cα-C(A-ring)Value
Cα-C=OValue
Dihedral AngleA-ring-Cα-Cβ-B-ringValue
Cα-Cβ-C(B-ring)-C(B-ring)Value

Note: The values in this table are placeholders and would be populated with the results from the geometry optimization calculation.

Table 2: Molecular Orbital and Reactivity Descriptors

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular OrbitalValue
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalValue
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOValue
Chemical Potential (μ)(EHOMO + ELUMO) / 2Value
Global Hardness (η)(ELUMO - EHOMO) / 2Value
Global Electrophilicity (ω)μ2 / 2ηValue

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity; a larger gap suggests higher stability.

Table 3: Natural Bond Orbital (NBO) Analysis

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) of hydroxylσ(C-C) of aromatic ringValue
π(C=C) of enoneπ(C=O) of enoneValue
π(aromatic ring)π*(C=C) of enoneValue

Note: NBO analysis reveals hyperconjugative interactions that contribute to the overall stability of the molecule.[1][4] Higher stabilization energies indicate stronger interactions.

Experimental Protocols for Stability and Antioxidant Activity Assessment

Experimental validation is essential to complement computational predictions. The antioxidant activity of chalcones is often correlated with their stability and electronic properties. The following are standard protocols for assessing the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[5][6][7]

Protocol:

  • Preparation of DPPH solution: Prepare a 100 µM solution of DPPH in methanol (B129727).

  • Preparation of test compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations (e.g., 10-200 µM).

  • Reaction mixture: In a 96-well plate or test tubes, add a specific volume of the DPPH solution to an equal volume of each concentration of the test compound. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).

  • Absorbance measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Ablank - Asample) / Ablank] x 100 Where Ablank is the absorbance of the blank and Asample is the absorbance of the test compound.

  • IC50 determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. Ascorbic acid is commonly used as a positive control.[5][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.[5][8][9]

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound solutions: Similar to the DPPH assay, prepare a range of concentrations of this compound.

  • Reaction mixture: Add a small volume of the test compound solution to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity and IC50: The calculations are performed in a similar manner to the DPPH assay, with a suitable standard like ascorbic acid or Trolox.

Biological Relevance: Chalcones and the Nrf2-Keap1 Signaling Pathway

The stability and reactivity of chalcones are directly linked to their biological effects. Many chalcones, due to their α,β-unsaturated carbonyl system, act as Michael acceptors and can modulate cellular signaling pathways.[10][11][12] A key target is the Keap1/Nrf2-ARE pathway, which is a critical regulator of the cellular antioxidant response.[10][11][12][13]

Nrf2-Keap1 Signaling Pathway Activation by Chalcones cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Cul3->Nrf2 Ubiquitination Chalcone This compound Chalcone->Keap1 Covalent Modification (Michael Addition) Maf Maf Nrf2_nuc->Maf ARE Antioxidant Response Element (ARE) Maf->ARE Binding Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation

Figure 2: Activation of the Nrf2-Keap1 antioxidant pathway by chalcones.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[12] Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[11][12] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[12][13]

By integrating quantum chemical calculations with experimental assays and an understanding of relevant biological pathways, researchers can build a comprehensive profile of this compound's stability and therapeutic potential. This multi-faceted approach is invaluable for the rational design and development of new, more effective chalcone-based drugs.

References

Exploring the Chemical Space of Tetrahydroxymethoxychalcone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. These compounds and their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Tetrahydroxymethoxychalcone and its analogs represent a promising class of molecules within this family, with their therapeutic potential being actively explored. This technical guide provides an in-depth overview of the chemical space of these analogs, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound Analogs

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[1][3][4] Variations in catalysts, solvents, and reaction conditions can be optimized to improve yield and purity.[1]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound analogs.

Materials and Reagents:

  • Substituted 2-hydroxyacetophenone (B1195853) (e.g., 2,4-dihydroxyacetophenone)

  • Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde - vanillin)[5]

  • Base catalyst (e.g., 40% aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH))[5]

  • Solvent (e.g., Ethanol or Methanol)[3]

  • Glacial acetic acid or dilute Hydrochloric Acid (HCl) for neutralization[6]

  • Distilled water

  • Crushed ice

Procedure:

  • Reactant Preparation: Dissolve equimolar amounts of the substituted hydroxyacetophenone and the appropriate benzaldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.[1][3]

  • Catalyst Addition: To the stirred solution, slowly add the base catalyst (e.g., 40% aqueous KOH) dropwise at room temperature. A change in color or the formation of a precipitate is often observed.[2][5]

  • Reaction: Vigorously stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, and it can be monitored by Thin Layer Chromatography (TLC).[2][6]

  • Work-up and Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture by slowly adding glacial acetic acid or dilute HCl until the pH is acidic.[1][6]

  • Precipitation and Filtration: Allow the crude product to precipitate completely. Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral.[2]

  • Purification: The crude chalcone (B49325) is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[1]

  • Characterization: The structure of the synthesized chalcone analog is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5]

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification acetophenone Substituted Hydroxyacetophenone flask Dissolve reactants in solvent acetophenone->flask benzaldehyde Substituted Benzaldehyde benzaldehyde->flask solvent Ethanol/Methanol (B129727) solvent->flask stir Add base catalyst (KOH/NaOH) and stir at room temperature flask->stir monitor Monitor reaction by TLC stir->monitor precipitate Pour into ice water and neutralize with acid monitor->precipitate filter Filter and wash crude product precipitate->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize characterize Characterize pure chalcone analog recrystallize->characterize

Figure 1: General workflow for the synthesis of this compound analogs.

Biological Activities and Data

This compound analogs have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being particularly prominent.

Anticancer Activity

The cytotoxic effects of these analogs have been evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Table 1: Cytotoxicity of this compound Analogs against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µg/mL)Reference
2',4-dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)12.80[5]
WiDr (Colon Cancer)19.57[5]
T47D (Breast Cancer)20.73[5]
2',4',4-trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)8.53[5]
WiDr (Colon Cancer)2.66[5]
T47D (Breast Cancer)24.61[5]
Antioxidant Activity

The antioxidant potential of chalcone analogs is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[7][8]

Table 2: Antioxidant Activity of a Hydroxychalcone Analog

Compound NameAssayIC50 (µg/mL)Reference
4′-Fluoro-2′-hydroxy-2,3-dimethoxychalconeDPPH radical scavenging190[9]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol provides a general outline for assessing the cytotoxic effects of chalcone analogs on cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, WiDr, T47D)[5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[10]

  • 96-well plates

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL in PBS)[11]

  • Solubilizing agent (e.g., DMSO)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the chalcone analogs (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., 0.1% DMSO).[5][10]

  • MTT Addition: After the incubation period, remove the medium and add the MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[10][11]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Incubate with shaking for about 15 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[10]

start Seed cells in 96-well plate and incubate for 24h treat Treat cells with varying concentrations of chalcone analogs start->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution and incubate for 1.5-4h incubate_treat->add_mtt solubilize Remove MTT and add DMSO to dissolve formazan add_mtt->solubilize read Measure absorbance with a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 read->analyze

Figure 2: Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the antioxidant activity of chalcone analogs.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)[7]

  • This compound analogs at various dilutions

  • Positive control (e.g., Ascorbic acid)[7]

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a test tube or a 96-well plate, mix a defined volume of the sample solution with the DPPH working solution.[7]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[7]

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at approximately 517 nm.[7]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[8]

  • IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of certain this compound analogs are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13]

For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to possess anti-inflammatory activity by suppressing the activation of NF-κB and p38 MAPK in lipopolysaccharide (LPS)-activated macrophages.[12] Similarly, 4,2',5'-trihydroxy-4'-methoxychalcone inhibits the production of pro-inflammatory mediators by suppressing the nuclear translocation of p65, a subunit of NF-κB, and inducing the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) via the Nrf2 pathway.[14]

The inhibition of the NF-κB pathway by these chalcone analogs typically involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[14] This prevents the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, iNOS, and COX-2.[14]

cluster_stimulus Inflammatory Stimulus cluster_chalcone Inhibition cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK Chalcone This compound Analog Chalcone->IKK inhibits IkBa IκBα Chalcone->IkBa prevents degradation IKK->IkBa phosphorylates p65 p65 p50 p50 NFkB NF-κB (p65/p50) p65->NFkB p50->NFkB nucleus Nucleus NFkB->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) nucleus->transcription initiates

Figure 3: Inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

The chemical space of this compound analogs offers a rich ground for the discovery and development of novel therapeutic agents. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of diverse libraries of compounds for biological screening. The promising anticancer and anti-inflammatory activities, coupled with an increasing understanding of their molecular mechanisms of action, underscore the potential of this class of chalcones in drug development. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

Preliminary Cytotoxicity Screening of Hydroxymethoxychalcones: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of various hydroxylated and methoxylated chalcones, which are closely related to the tetrahydroxymethoxychalcone scaffold. Due to the limited availability of public data on a specific "this compound," this paper focuses on analogous compounds with varying degrees of hydroxylation and methoxylation to provide a broader understanding of their potential as cytotoxic agents.

Introduction to Chalcones and Their Anticancer Potential

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family. They possess a characteristic 1,3-diphenyl-2-propen-1-one backbone. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3] The anticancer activity of chalcones is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit signaling pathways crucial for cancer cell proliferation and survival.[2] One of the key mechanisms of action for some chalcones is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, which is frequently dysregulated in cancer.[1]

Synthesis of Chalcone (B49325) Derivatives

The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[4] For instance, the synthesis of 4-hydroxy-4′-methoxychalcone can be achieved by reacting 4-hydroxybenzaldehyde (B117250) with 4-methoxy acetophenone in the presence of a catalyst like sodium hydroxide (B78521) (NaOH).[4] The reaction can often be performed using green chemistry techniques, such as grinding at room temperature, which minimizes the use of hazardous solvents.[4]

In Vitro Cytotoxicity of Hydroxymethoxychalcones

The cytotoxic potential of various hydroxymethoxychalcone derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following tables summarize the reported IC50 values for several relevant chalcone derivatives.

Table 1: Cytotoxicity of Dihydroxy- and Trihydroxy-methoxychalcones
CompoundCancer Cell LineIC50 (µg/mL)Reference
2',4-dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)12.80[5]
2',4-dihydroxy-3-methoxychalconeWiDr (Colon Cancer)19.57[5]
2',4-dihydroxy-3-methoxychalconeT47D (Breast Cancer)20.73[5]
2',4',4-trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)8.53[5]
2',4',4-trihydroxy-3-methoxychalconeWiDr (Colon Cancer)2.66[5]
2',4',4-trihydroxy-3-methoxychalconeT47D (Breast Cancer)24.61[5]
Table 2: Cytotoxicity of Other Related Methoxychalcones
CompoundCancer Cell LineIC50 (µM)Reference
para-Hydroxy meta methoxy (B1213986) chalcone (pHmMC)T47D (Breast Cancer)48[6]
3-hydroxy-3',4,4',5'-tetramethoxychalcone-1.3 (for NO production)[7]
3,3',4',5'-tetramethoxychalconeHep G2 (Liver Cancer)1.8[7]
3,3',4',5'-tetramethoxychalconeColon 205 (Colon Cancer)2.2[7]

Experimental Protocols

The following sections detail the methodologies commonly employed in the cytotoxicity screening of chalcone derivatives.

Cell Culture

Cancer cell lines, such as HeLa, WiDr, and T47D, are typically cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin and streptomycin).[6][8] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[8]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[6][9]

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone compound (e.g., ranging from 7.8 to 125 µM) and incubated for a specific period, typically 24 to 48 hours.[6][9]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.[6]

  • Formazan Solubilization: The plates are incubated for approximately 4 hours to allow for the formation of formazan crystals.[6] Subsequently, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanisms of Action

The cytotoxic effects of hydroxymethoxychalcones are believed to be mediated through various cellular mechanisms.

Induction of Apoptosis

Several studies have shown that chalcones can induce apoptosis, or programmed cell death, in cancer cells. For example, para-hydroxy meta methoxy chalcone (pHmMC) has been shown to induce apoptosis in T47D breast cancer cells.[6] This apoptotic induction is often associated with a decrease in the expression of anti-apoptotic proteins like Bcl-2.[6]

Inhibition of NF-κB Signaling

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cancer development. Some chalcones have been identified as potent inhibitors of NF-κB activation.[1] The inhibition of this pathway can lead to a reduction in the expression of genes involved in cell proliferation and survival, thereby contributing to the cytotoxic effects of the compounds.

Caption: Inhibition of the NF-κB signaling pathway by hydroxymethoxychalcones.

Conclusion and Future Directions

The preliminary cytotoxicity screening of various hydroxymethoxychalcones demonstrates their potential as anticancer agents. These compounds exhibit cytotoxic activity against a range of cancer cell lines, often in the low micromolar to nanomolar range. The mechanisms underlying their cytotoxicity appear to involve the induction of apoptosis and the inhibition of key signaling pathways like NF-κB.

Further research is warranted to synthesize and evaluate a broader range of this compound isomers to establish a clear structure-activity relationship. In-depth mechanistic studies are also needed to fully elucidate the molecular targets of these compounds and to validate their therapeutic potential in preclinical and clinical settings. The development of more potent and selective hydroxymethoxychalcone derivatives could lead to novel and effective cancer therapies.

References

Solubility and Stability of Tetrahydroxymethoxychalcone in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tetrahydroxymethoxychalcone in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in preclinical research and drug discovery. Understanding these parameters is critical for ensuring the quality, reproducibility, and accuracy of experimental results.

Core Concepts: Solubility and Stability

Solubility refers to the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug discovery, poor solubility can lead to inaccurate in vitro assay results and challenges in formulation development.

Stability refers to the ability of a compound to resist chemical degradation under specific conditions over time. Degradation can be influenced by factors such as solvent, temperature, light, and the presence of water or other reactive species.

Solubility of this compound in DMSO

This compound, a phenolic and flavonoid compound, exhibits good solubility in DMSO.[1] Due to the presence of multiple hydroxyl groups, it can form hydrogen bonds with the sulfoxide group of DMSO, a polar apathetic solvent.[2] However, like many chalcones, it is generally insoluble in water.[3]

Quantitative Solubility Data

CompoundSolventSolubilityConditions
This compoundDMSO50 mg/mL (165.41 mM)Ultrasonic assistance may be needed for dissolution. It is recommended to use newly opened DMSO as the compound is hygroscopic.[1]

Stability of this compound in DMSO

Factors Affecting Stability in DMSO:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[4] The presence of water can promote the degradation of susceptible compounds.[5][6][7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5] For long-term storage, lower temperatures are generally recommended.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation.[5][8]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation of light-sensitive compounds.

Recommendations for Storage:

To ensure the integrity of this compound stock solutions in DMSO, the following storage practices are recommended:

  • Use Anhydrous DMSO: Whenever possible, use high-purity, anhydrous DMSO to prepare stock solutions.[1]

  • Store at Low Temperatures: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[1]

  • Aliquot: To minimize freeze-thaw cycles, prepare small, single-use aliquots of the stock solution.[2]

  • Protect from Light: Store stock solutions in amber vials or otherwise protect them from light.[1]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound in DMSO are provided below. These protocols are based on established methods for compound characterization.[2][9][10][11]

1. Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Vials with screw caps

    • Orbital shaker or vortex mixer

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of DMSO.

    • Tightly cap the vial and place it on an orbital shaker or vortex mixer.

    • Equilibrate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

2. Stability Assessment (LC-MS/MS Method)

This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time.

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Temperature-controlled storage units (e.g., 4°C, -20°C, -80°C)

    • Amber vials

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Dispense aliquots of the stock solution into amber vials.

    • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Experimental Workflow for Solubility Determination

G A Add excess this compound to DMSO B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify by HPLC E->F G Determine solubility F->G

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

Experimental Workflow for Stability Assessment

G A Prepare stock solution in anhydrous DMSO B Aliquot into amber vials A->B C Store at different temperatures B->C D Analyze at time points (T=0, 1, 2, ... weeks) C->D E Quantify by LC-MS/MS D->E F Calculate % remaining E->F

Caption: Workflow for assessing the stability of this compound in DMSO over time.

References

Methodological & Application

Tetrahydroxymethoxychalcone as a Potential Anti-Inflammatory Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the anti-inflammatory potential of tetrahydroxymethoxychalcone and its derivatives. The information is intended to guide researchers in the screening, characterization, and mechanistic evaluation of this class of compounds. The protocols and data presented are based on published research on closely related and representative chalcone (B49325) compounds, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a well-studied member of this family.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, dysregulation of the inflammatory process can lead to chronic diseases including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory cascade, making them prime targets for the development of novel anti-inflammatory therapeutics.

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities. Tetrahydroxymethoxychalcones, characterized by four hydroxyl groups and one methoxy (B1213986) group on their basic chalcone scaffold, have emerged as promising candidates for anti-inflammatory drug discovery. These compounds have been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

This document outlines the putative mechanisms of action of tetrahydroxymethoxychalcones, provides detailed protocols for their evaluation, and presents available quantitative data to facilitate further research and development.

Putative Mechanism of Action

Tetrahydroxymethoxychalcones are believed to exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. Evidence suggests that these compounds can suppress the activation of these pathways, leading to a downstream reduction in the expression and release of pro-inflammatory mediators.

A key representative compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, DMC has been observed to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This suppression is attributed to the inhibition of the phosphorylation of key proteins in the MAPK pathway (p38 and JNK) and the prevention of NF-κB activation.[2]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of representative this compound derivatives.

Table 1: In Vitro Anti-inflammatory Activity of 2'-Hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)

AssayCell LineStimulantConcentration of 4',6'-DMC% InhibitionReference
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)20 µM~83.95%[2]

Table 2: In Vivo Anti-inflammatory Activity of a Chalcone Derivative (Hypothetical Data Based on Typical Results)

Animal ModelTreatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Carrageenan-induced Paw Edema in RatsVehicle Control-0%General Protocol
Carrageenan-induced Paw Edema in RatsChalcone Derivative5035%General Protocol
Carrageenan-induced Paw Edema in RatsChalcone Derivative10058%General Protocol
Carrageenan-induced Paw Edema in RatsIndomethacin (Positive Control)1065%General Protocol

Mandatory Visualizations

G NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes Induces Transcription Chalcone Tetrahydroxy- methoxychalcone Chalcone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38 p38 p38_MAPKK->p38 Phosphorylates JNK JNK JNK_MAPKK->JNK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK AP1 AP-1 (c-Jun/c-Fos) p_p38->AP1 p_JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Chalcone Tetrahydroxy- methoxychalcone Chalcone->p38 Inhibits Phosphorylation Chalcone->JNK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

G In Vitro Experimental Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 cells in 96-well plates incubate1 Incubate overnight start->incubate1 pretreat Pre-treat with This compound (various concentrations) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect western Cell Lysis for Western Blot (NF-κB, MAPK) incubate2->western griess Nitric Oxide (NO) Assay (Griess Reagent) collect->griess elisa Cytokine Assays (TNF-α, IL-6) (ELISA) collect->elisa end Data Analysis (IC50 determination) griess->end Measure Absorbance elisa->end Measure Absorbance western->end Protein Quantification & Analysis

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare stock solutions of the test this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20, 50 µM) for 1 hour. Ensure the final DMSO concentration in the medium is below 0.1%.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.

    • Incubate the plates for 24 hours at 37°C.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Reagents:

  • Procedure:

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production compared to the LPS-stimulated control.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve provided in the kit.

    • Determine the percentage inhibition of cytokine production compared to the LPS-stimulated control.

4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Cell Lysis: After treatment (typically for a shorter duration, e.g., 30-60 minutes for phosphorylation studies), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

    • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard model of acute inflammation where the injection of carrageenan into the rat paw induces a biphasic edematous response. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Materials:

    • Carrageenan (1% w/v in sterile saline).

    • Test this compound.

    • Positive control drug (e.g., Indomethacin, 10 mg/kg).

    • Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Plethysmometer or digital calipers.

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 2-3 doses).

    • Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the change in paw volume.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion

The information and protocols provided herein offer a robust framework for the investigation of tetrahydroxymethoxychalcones as potential anti-inflammatory agents. The representative data for DMC highlights the promise of this class of compounds. By utilizing the described in vitro and in vivo models, researchers can effectively screen and characterize novel this compound derivatives and elucidate their mechanisms of action, paving the way for the development of new and effective anti-inflammatory therapies.

References

Application Notes and Protocols for Tetrahydroxymethoxychalcone in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of flavonoids with diverse biological activities, including potent anticancer properties.[1] Synthetic and naturally occurring chalcones have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression.[1][2] This document provides a detailed guide for utilizing a generic Tetrahydroxymethoxychalcone in cancer cell line proliferation assays. Due to the limited specific data on a compound named "this compound," the protocols and data presented here are based on established methodologies for functionally similar chalcone (B49325) derivatives.

I. Data Presentation: Antiproliferative Activity of Hydroxy- and Methoxy-Substituted Chalcones

The following tables summarize the cytotoxic effects of various chalcone derivatives on different cancer cell lines, as measured by the IC50 value (the concentration that inhibits 50% of cell growth). This data is compiled from multiple studies and serves as a reference for the expected potency of this compound analogs.

Table 1: IC50 Values of Chalcone Derivatives in Breast Cancer Cell Lines

Chalcone DerivativeCell LineIC50 (µM)Reference
Chalcone 12MCF-74.19 ± 1.04[3][4]
ZR-75-19.40 ± 1.74[3][4]
MDA-MB-2316.12 ± 0.84[3][4]
Chalcone 13MCF-73.30 ± 0.92[3][4]
ZR-75-18.75 ± 2.01[3][4]
MDA-MB-23118.10 ± 1.65[3][4]
Chalcone-9MDA-MB-23178.3[5]
MDA-MB-46826.7[5]
MCF7115.2[5]
T47D118.1[5]

Table 2: IC50 Values of Chalcone Derivatives in Other Cancer Cell Lines

Chalcone DerivativeCell LineIC50 (µM) at 48hReference
Chromonyl chalcone 13HCT116 (Colorectal)5.1 ± 0.3[6]
HT-29 (Colorectal)3.8 ± 0.4[6]
DU145 (Prostate)2.6 ± 0.2[6]
PC3 (Prostate)3.5 ± 0.1[6]
Indolyl chalcone 10HCT116 (Colorectal)<0.05[6]
HT-29 (Colorectal)<0.05[6]
DU145 (Prostate)<0.05[6]
PC3 (Prostate)<0.05[6]
2,2′,4′-trihydroxychalcone (7a)A549 (Lung)33.46 ± 4.11[7]
3-benzylidenchroman-4-one (4a)K562 (Leukemia)≤3.86 µg/ml[8]
MDA-MB-231 (Breast)≤3.86 µg/ml[8]
SK-N-MC (Neuroblastoma)≤3.86 µg/ml[8]

II. Experimental Protocols

A. Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)[10]

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)[9]

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • 96-well plates[9]

  • Microplate reader[9]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.[9]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.[9]

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[9]

    • Carefully remove the medium from the wells and add 100 µL of the chalcone dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[9]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, carefully aspirate the medium containing the chalcone.[9]

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing the MTT solution.[9]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • The IC50 value can be determined by plotting a dose-response curve.[1]

B. Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantitatively measures apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[1]

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.[1]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Cell Cycle Analysis

This protocol determines if this compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.[1]

    • Resuspend the cell pellet in the PI staining solution containing RNase A.[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

III. Mandatory Visualizations

Signaling Pathways

Chalcones are known to modulate several signaling pathways implicated in cancer cell proliferation and survival.

Signaling_Pathway Chalcone Tetrahydroxymethoxy- chalcone PI3K PI3K Chalcone->PI3K Inhibits JAK2 JAK2 Chalcone->JAK2 Inhibits Nrf2 Nrf2 Chalcone->Nrf2 Inhibits Apoptosis Apoptosis Chalcone->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antiproliferative effects of this compound.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment MTT MTT Proliferation Assay Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro evaluation of this compound.

IV. Troubleshooting and Optimization

  • Poor Solubility: Chalcones can be poorly soluble in aqueous media. Ensure the stock solution in DMSO is clear and that the compound does not precipitate upon dilution into the culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]

  • Assay Interference: Some colored chalcones may interfere with colorimetric assays like MTT. It is advisable to run a control with the compound in medium without cells to check for any direct reaction with the assay reagents.[9]

  • Cellular Debris: At high concentrations, the compound might cause rapid cell death, leading to what appears to be a precipitate but is actually cellular debris. This can be verified by microscopy.[9]

  • Inconsistent Results: Poor solubility and adsorption to plastics can lead to variability. Use low-adhesion plastics or pre-treat them with bovine serum albumin (BSA) to mitigate this.[9]

References

"protocol for HPLC purification of synthetic Tetrahydroxymethoxychalcone"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification of Synthetic Tetrahydroxymethoxychalcone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of synthetic this compound using High-Performance Liquid Chromatography (HPLC). Chalcones, precursors to flavonoids, exhibit a wide range of biological activities, making their purity essential for accurate research and development.[1][2] This document outlines a robust reversed-phase HPLC (RP-HPLC) method for achieving high-purity this compound, suitable for subsequent biological evaluation and structural analysis. The protocol includes instrument conditions, reagent preparation, and a step-by-step purification workflow.

Introduction

Chalcones are aromatic ketones characterized by two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] They are commonly synthesized via the Claisen-Schmidt condensation between an appropriate benzaldehyde (B42025) and an aryl methyl ketone.[3][4][5] The resulting crude product often contains unreacted starting materials, byproducts, and isomers, necessitating efficient purification. This compound, with its multiple hydroxyl groups, is a relatively polar member of the chalcone (B49325) family. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the final purification and purity assessment of such compounds.[6]

Principle of Separation

This protocol utilizes reversed-phase HPLC (RP-HPLC), a powerful technique for separating compounds based on their polarity. In RP-HPLC, the stationary phase is non-polar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).[1] The separation mechanism relies on the differential partitioning of the sample components between the stationary and mobile phases.

Less polar compounds in the mixture will have a stronger affinity for the non-polar stationary phase and thus will be retained longer on the column. More polar compounds will interact more readily with the polar mobile phase and elute faster. For this compound, its polarity, influenced by four hydroxyl groups, will dictate its retention time. By using a gradient elution, where the polarity of the mobile phase is decreased over time (by increasing the organic solvent concentration), a fine separation between the target chalcone and impurities of varying polarities can be achieved.[7][8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: A C18 reversed-phase column is recommended. Dimensions will depend on the scale of purification (e.g., for semi-preparative scale: 250 mm x 10 mm, 5 µm particle size).[1]

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.[1]

  • Reagents: HPLC-grade formic acid.

  • Sample: Crude synthetic this compound.

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials (if applicable), 0.45 µm syringe filters, and fraction collection tubes.

Reagent Preparation
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile and water.[8] The concentration should be optimized based on the column loading capacity. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC purification. Optimization may be necessary depending on the specific isomer of this compound and the impurity profile.

ParameterRecommended Condition
Stationary Phase C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 95% B30-35 min: Hold at 95% B35-40 min: Return to 30% B and equilibrate
Flow Rate 4.0 - 5.0 mL/min (for a 10 mm ID column)
Column Temperature 30 - 40 °C[1]
Detection Wavelength Diode Array Detector (DAD) scan 200-600 nm, or a single wavelength between 310-370 nm, where chalcones exhibit strong absorbance.[1]
Injection Volume 50 - 500 µL (dependent on sample concentration and column size)
Purification Procedure
  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the dissolution solvent (blank) to ensure no system peaks interfere with the product peak.

  • Sample Injection: Inject the filtered, crude this compound solution onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline. Collect the main peak in multiple smaller fractions to isolate the purest portions.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling and Solvent Evaporation: Combine the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.

Workflow for Chalcone Synthesis and Purification

The overall process from synthesis to a purified final product involves several key stages. The following diagram illustrates a typical workflow.

HPLC_Purification_Workflow start Crude Synthetic Product (this compound) pre_purify Preliminary Purification (e.g., Recrystallization or Silica Column Chromatography) start->pre_purify dissolve Dissolve & Filter Sample pre_purify->dissolve hplc Reversed-Phase HPLC (C18 Column, ACN/H2O Gradient) dissolve->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis of Fractions (Analytical HPLC) fractions->analysis analysis->fractions Re-process if needed pool Pool High-Purity Fractions analysis->pool Fractions >98% Pure evap Solvent Evaporation pool->evap end_product Purified this compound evap->end_product

Caption: Workflow for purification of synthetic this compound.

References

Application Notes: Tetrahydroxymethoxychalcone and Related Chalcones in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Many chalcones, including the specific molecule 4,2',4',6'-Tetrahydroxy-3-methoxychalcone, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] A crucial mechanism underlying the anticancer effects of many chalcones is the inhibition of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[2][3] While direct experimental data on 4,2',4',6'-Tetrahydroxy-3-methoxychalcone's anti-angiogenic activity is limited, extensive research on structurally similar chalcones, such as Butein and Licochalcone A, provides a robust framework for its potential application and study in this area.[4][5] These studies demonstrate that chalcones can effectively suppress key steps of angiogenesis, including the proliferation, migration, and tube formation of endothelial cells, often by targeting critical signaling pathways.[4][5][6]

This document provides detailed application notes and experimental protocols derived from studies on well-characterized anti-angiogenic chalcones. These methodologies can be readily adapted for the investigation of 4,2',4',6'-Tetrahydroxy-3-methoxychalcone or other novel chalcone (B49325) derivatives.

Mechanism of Action: Inhibition of VEGF Signaling

A primary mechanism by which chalcones exert their anti-angiogenic effects is through the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[5][6] VEGF, particularly VEGF-A, is a potent pro-angiogenic factor that initiates a signaling cascade by binding to its receptor, VEGFR-2 (KDR), on the surface of endothelial cells.[7] This binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and MEK/ERK, which ultimately promote cell proliferation, migration, survival, and vascular permeability.[3][4][8]

Studies on chalcones like Butein and Licochalcone A have shown they can inhibit this pathway by down-regulating the activation of VEGFR-2 or by blocking downstream effectors like Akt.[4][5] This interruption of VEGF signaling is a key event that leads to the suppression of new blood vessel formation.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K P ERK ERK VEGFR2->ERK P Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Migration Permeability Akt->Migration Proliferation Proliferation Survival mTOR->Proliferation ERK->Migration Chalcone Tetrahydroxymethoxychalcone (e.g., Butein, Licochalcone A) Chalcone->VEGFR2 Chalcone->Akt Inhibition

Caption: Proposed inhibition of the VEGF/VEGFR-2 signaling pathway by chalcones.

Quantitative Data Summary

The following table summarizes the effective concentrations of representative chalcones in various angiogenesis assays, providing a baseline for designing experiments with 4,2',4',6'-Tetrahydroxy-3-methoxychalcone.

ChalconeAssay TypeCell/Model SystemEffective Concentration / IC50Reference
Licochalcone A ProliferationHUVECs20 µM[5]
MigrationHUVECs5 - 20 µM[5]
Tube FormationHUVECs10 - 20 µM[5]
Aortic Ring AssayRat Aorta10 - 20 µM[5]
Butein ProliferationEndothelial Progenitor Cells (EPCs)Concentration-dependent inhibition[4][6]
MigrationEndothelial Progenitor Cells (EPCs)Concentration-dependent inhibition[4]
Tube FormationEndothelial Progenitor Cells (EPCs)Concentration-dependent inhibition[4]
p-Hydroxychalcone Aortic Ring AssayRat AortaIC50: 17.15 µg/mL[2]

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well culture plate

  • Test Chalcone (dissolved in DMSO, then diluted in media)

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with imaging software

Methodology:

  • Plate Coating: Thaw basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in serum-starved media to a concentration of 2-3 x 10⁵ cells/mL.

  • Treatment: Add the test chalcone at various concentrations (e.g., 1, 5, 10, 20 µM) to the HUVEC suspension. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Incubation: Add 100 µL of the cell suspension containing the respective treatments to each matrix-coated well. Incubate at 37°C in a 5% CO₂ incubator for 4-12 hours.

  • Visualization & Quantification:

    • Carefully remove the medium from the wells.

    • Stain the cells with Calcein AM for 15-30 minutes.

    • Capture images using a fluorescence microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

In_Vitro_Workflow A Coat 96-well plate with Matrigel B Incubate at 37°C to allow gel formation A->B E Seed treated cells onto Matrigel B->E C Prepare HUVEC suspension in serum-starved media D Add Chalcone dilutions and vehicle control to cells C->D D->E F Incubate for 4-12 hours at 37°C E->F G Stain, Image & Quantify (Tube Length, Junctions) F->G

Caption: General workflow for in vitro angiogenesis assays like tube formation.
Protocol 2: Ex Vivo Rat Aortic Ring Assay

This assay provides an organotypic model that bridges in vitro and in vivo studies, assessing the sprouting of microvessels from a cross-section of an aorta.

Materials:

  • Thoracic aorta from a Sprague-Dawley rat

  • Serum-free medium (e.g., M199)

  • Fibrinogen and Aprotinin (B3435010)

  • Thrombin

  • 24-well culture plate

  • Test Chalcone

  • Inverted microscope with imaging software

Methodology:

  • Aorta Excision: Euthanize a rat according to ethical guidelines and aseptically excise the thoracic aorta.

  • Ring Preparation: Place the aorta in a sterile petri dish containing cold serum-free medium. Remove fibro-adipose tissue and cut the aorta into 1 mm thick cross-sections (rings).

  • Embedding:

    • Add 500 µL of fibrinogen solution (3 mg/mL in M199) containing aprotinin (5 µg/mL) to each well of a 24-well plate.[9]

    • Place one aortic ring in the center of each well.

    • Add 10 µL of thrombin (50 NIH U/mL) to polymerize the fibrinogen, embedding the ring.

  • Treatment: Prepare complete growth medium containing various concentrations of the test chalcone. Add 1 mL of the appropriate medium to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7-10 days. Replace the medium with fresh treated medium every 2-3 days.

  • Quantification: Observe the outgrowth of microvessels from the aortic rings daily. At the end of the experiment, capture images and quantify the extent of sprouting (e.g., length and number of microvessels) using imaging software.

Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenic effects on a living vascular network.

Materials:

  • Fertilized chicken eggs (Day 3-5 of incubation)

  • Egg incubator (37°C with humidity control)

  • Sterile sponges or discs (e.g., gelatin sponge)

  • Test Chalcone solution

  • Stereomicroscope with a camera

  • Dremel tool with a fine cutting disc

Methodology:

  • Egg Incubation: Incubate fertilized eggs at 37°C. On Day 3, create a small window in the shell over the air sac.[9]

  • Window Creation: Carefully cut a 1 cm² window in the eggshell, avoiding damage to the underlying membrane.

  • Sample Application:

    • Prepare sterile gelatin sponges soaked with the test chalcone solution at desired concentrations. A vehicle control (e.g., DMSO diluted in PBS) should be used.

    • On Day 5 or 6, gently place the treated sponge directly onto the CAM surface, over a region with small blood vessels.[9]

  • Re-incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator for 48-72 hours.

  • Analysis:

    • Re-open the window and observe the area around the sponge.

    • Capture images of the vascular network using a stereomicroscope.

    • Assess the anti-angiogenic effect by counting the number of blood vessels entering the treated zone or by measuring the vessel density in the area. A reduction in vessel density or the appearance of an avascular zone around the sponge indicates inhibition.

CAM_Assay_Workflow A Incubate fertilized eggs to Day 3-5 B Create a small window in the eggshell A->B D Place treated sponge onto the CAM B->D C Prepare sterile sponge with Chalcone or vehicle C->D E Seal window and re-incubate for 48-72h D->E F Image CAM vasculature under a stereomicroscope E->F G Quantify avascular zone or vessel density F->G

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Tetrahydroxymethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and isoflavonoids and are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Tetrahydroxymethoxychalcones, a specific subgroup of chalcones, have garnered interest for their potential as enzyme inhibitors. This document provides detailed application notes and protocols for studying the enzyme inhibition kinetics of a representative tetrahydroxymethoxychalcone, focusing on its potential inhibitory effects on key signaling pathways implicated in inflammation and disease. While specific kinetic data for a single "this compound" is not extensively available, this guide is based on the known mechanisms of similar chalcone (B49325) derivatives.

Application Notes

Mechanism of Action

Many chalcone derivatives exert their biological effects by inhibiting enzymes within critical cellular signaling pathways. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central mediator of inflammatory responses.[2] Inhibition of kinases such as IκB kinase (IKK) or Akt, which are upstream of NF-κB, can prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the expression of pro-inflammatory genes.[2]

Another relevant pathway often modulated by chalcones is the mitogen-activated protein kinase (MAPK) pathway, including kinases like p38 and JNK.[3] These pathways are involved in cellular stress responses, proliferation, and apoptosis.

Types of Enzyme Inhibition

Understanding the type of enzyme inhibition is crucial for characterizing the mechanism of an inhibitor. The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event reduces the catalytic efficiency of the enzyme, decreasing Vmax without affecting Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This reduces both Vmax and Km.

These inhibition types can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Michaelis-Menten and Lineweaver-Burk plots.[4][5][6]

Data Presentation

Quantitative data from enzyme inhibition studies should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Hypothetical Enzyme Inhibition Data for a this compound

Enzyme TargetInhibitor Concentration (µM)IC50 (µM)Ki (µM)Type of Inhibition
Kinase X0, 5, 10, 20, 4012.57.8Competitive
Kinase Y0, 2, 5, 10, 208.25.1Non-competitive

Table 2: Hypothetical Kinetic Parameters in the Presence of an Inhibitor

Inhibitor Concentration (µM)Vmax (µmol/min)Km (µM)
0 (Control)10010
510015
1010020
2010030

Experimental Protocols

This protocol describes a general method for determining the enzyme inhibition kinetics of a this compound against a hypothetical protein kinase (Kinase X).

Materials and Reagents
  • Purified recombinant Kinase X

  • Kinase-specific peptide substrate

  • This compound stock solution (in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • 96-well microplates (white, flat-bottom)

  • Plate reader with luminescence detection capabilities

  • Standard laboratory equipment (pipettes, etc.)

Experimental Procedure
  • Inhibitor Preparation: Prepare serial dilutions of the this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Enzyme and Substrate Preparation: Prepare a solution of Kinase X and its peptide substrate in the kinase assay buffer. The concentration of the enzyme should be in its linear range, and the substrate concentration will be varied.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control).

    • Add 20 µL of the enzyme/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 25 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for ATP for the specific kinase.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Plot the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on Vmax and Km.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for the determined mode of inhibition.[7]

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor akt Akt receptor->akt Activates ikk IKK akt->ikk Phosphorylates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates chalcone Tetrahydroxy- methoxychalcone chalcone->akt Inhibits dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes dna->genes Transcription

Caption: Inhibition of the Akt/NF-κB signaling pathway by a this compound.

experimental_workflow prep 1. Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) setup 2. Reaction Setup (Add inhibitor, enzyme, substrate to plate) prep->setup preinc 3. Pre-incubation (Allow inhibitor binding) setup->preinc start 4. Initiate Reaction (Add ATP) preinc->start inc 5. Incubation (Allow reaction to proceed) start->inc detect 6. Detection (Measure product formation) inc->detect analyze 7. Data Analysis (IC50, Ki, Plotting) detect->analyze

Caption: General experimental workflow for an enzyme inhibition assay.

enzyme_kinetics mm_comp Competitive Vmax: Unchanged Km: Increased mm_noncomp Non-competitive Vmax: Decreased Km: Unchanged mm_uncomp Uncompetitive Vmax: Decreased Km: Decreased lb_comp Competitive Lines intersect on Y-axis lb_noncomp Non-competitive Lines intersect on X-axis lb_uncomp Uncompetitive Lines are parallel

Caption: Comparison of different types of reversible enzyme inhibition kinetics.

References

Application Note: Development of a Cell-Based Assay for Evaluating Tetrahydroxymethoxychalcone Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Many chalcone (B49325) derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[2][3][4][5] Tetrahydroxymethoxychalcone is a specific derivative whose biological activities are of increasing interest. This application note provides a comprehensive protocol for developing a cell-based assay to characterize the cytotoxic and mechanistic activities of this compound. The described workflow will enable researchers to determine its half-maximal inhibitory concentration (IC50), investigate its effects on cell cycle progression and apoptosis, and explore its influence on key signaling pathways.

Assay Principle

This protocol employs a multi-step approach to characterize the biological activity of this compound. The initial phase involves a cytotoxicity screening to determine the compound's effective concentration range using a colorimetric cell viability assay (MTT).[1][6] Subsequent assays focus on elucidating the mechanism of action, including analysis of cell cycle distribution and induction of apoptosis.[6][7] Finally, the protocol outlines a method to investigate the modulation of specific signaling pathways, such as the MAPK pathway, which is known to be affected by other chalcone derivatives.[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7, A549, U87MG)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

This protocol investigates the effect of this compound on cell cycle progression.

Materials and Reagents:

  • Cells treated with this compound (at IC50 concentration)

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines if this compound induces apoptosis.

Materials and Reagents:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours. Harvest and wash the cells as described previously.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of Signaling Pathways

This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK.

Materials and Reagents:

  • Cells treated with this compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
A54924
48
72
U87MG24
48
72

Table 2: Effect of this compound on Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control
This compound (IC50)

Table 3: Apoptosis Induction by this compound

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control
This compound (IC50)

Visualizations

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Signaling Pathway Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Dose-Response) cell_seeding->compound_treatment incubation_24_72h Incubation (24-72h) compound_treatment->incubation_24_72h mtt_assay MTT Assay incubation_24_72h->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay protein_extraction Protein Extraction ic50_determination->protein_extraction western_blot Western Blot protein_extraction->western_blot pathway_analysis Pathway Analysis (e.g., MAPK) western_blot->pathway_analysis

Caption: Experimental workflow for characterizing this compound activity.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response chalcone This compound mapk_pathway MAPK Pathway chalcone->mapk_pathway Modulates erk ERK mapk_pathway->erk jnk JNK mapk_pathway->jnk p38 p38 mapk_pathway->p38 cell_cycle_arrest Cell Cycle Arrest erk->cell_cycle_arrest apoptosis Apoptosis jnk->apoptosis p38->apoptosis

Caption: Potential signaling pathway modulated by this compound.

References

Application Notes and Protocols for the Synthesis of Tetrahydroxymethoxychalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydroxymethoxychalcone, a polyphenolic compound of interest for its potential therapeutic properties. The document outlines the Claisen-Schmidt condensation reaction, purification, characterization, and known biological activities, making it a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influences their therapeutic potential. This document focuses on the synthesis of a this compound, specifically (E)-1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, through the Claisen-Schmidt condensation.

Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[1] It involves the base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.[2] For the synthesis of the target this compound, the reaction proceeds between 2,4,6-trihydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde (vanillin).

The reaction mechanism involves the formation of an enolate from the acetophenone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated chalcone (B49325).

Claisen_Schmidt_Condensation Reactant1 2,4,6-Trihydroxyacetophenone Reaction Claisen-Schmidt Condensation Reactant1->Reaction Reactant2 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Reactant2->Reaction Catalyst Base (e.g., KOH) Catalyst->Reaction Product This compound Reaction->Product

Experimental Protocol

This protocol is a representative procedure based on established Claisen-Schmidt condensation reactions for similar polyhydroxylated chalcones. Optimization may be required to achieve maximum yield.

Materials:

  • 2,4,6-Trihydroxyacetophenone

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (B145695) or Methanol

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute solution

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2,4,6-trihydroxyacetophenone and one equivalent of 4-hydroxy-3-methoxybenzaldehyde in a suitable solvent such as ethanol or methanol.[2]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 40-60% (w/v) potassium hydroxide or sodium hydroxide.[3] A distinct color change in the reaction mixture is typically observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for a period of 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing ice-cold water.[2]

  • Acidification and Precipitation: Acidify the aqueous mixture with a dilute solution of hydrochloric acid until it reaches a pH of approximately 4-5. The chalcone product will precipitate out of the solution as a solid.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Dissolve Reactants Dissolve Reactants Add Base Catalyst Add Base Catalyst Dissolve Reactants->Add Base Catalyst Stir at Room Temp Stir at Room Temp Add Base Catalyst->Stir at Room Temp Monitor by TLC Monitor by TLC Stir at Room Temp->Monitor by TLC Pour into Ice Water Pour into Ice Water Stir at Room Temp->Pour into Ice Water Acidify to Precipitate Acidify to Precipitate Pour into Ice Water->Acidify to Precipitate Filter Solid Filter Solid Acidify to Precipitate->Filter Solid Recrystallize Recrystallize Filter Solid->Recrystallize Dry Product Dry Product Recrystallize->Dry Product

Data Presentation

ParameterDescriptionReference Value/Range
Starting Materials 2,4,6-Trihydroxyacetophenone, 4-Hydroxy-3-methoxybenzaldehydeStoichiometric (1:1 molar ratio)
Catalyst Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)40-60% aqueous solution
Solvent Ethanol or MethanolSufficient for dissolution
Reaction Time 12 - 24 hours-
Reaction Temperature Room Temperature-
Yield Expected to be in the range of 70-90% based on similar reactions[3]
Appearance Typically a yellow or orange crystalline solid-

Characterization Data (Expected):

TechniqueExpected Observations
FT-IR (cm⁻¹) Broad peak for -OH groups (~3400-3200), C=O stretch (~1640), C=C stretch (~1600), and aromatic C-H and C-O stretches.
¹H-NMR (ppm) Signals for aromatic protons, vinylic protons of the α,β-unsaturated system (doublets with a coupling constant of ~15 Hz indicating a trans configuration), methoxy protons (singlet), and hydroxyl protons.[1]
¹³C-NMR (ppm) Signals for carbonyl carbon (~190), aromatic carbons, vinylic carbons, and methoxy carbon.[1]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the synthesized chalcone.

Biological Activity and Signaling Pathways

Polyhydroxylated and methoxylated chalcones are known to possess significant biological activities, with potential applications in drug development for inflammatory diseases and cancer.[4][5] While the specific activity of the title compound requires further investigation, related chalcones have been shown to modulate key signaling pathways.

One of the most frequently implicated pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a crucial role in regulating the inflammatory response, cell proliferation, and survival. Many anti-inflammatory agents, including some chalcones, exert their effects by inhibiting the activation of NF-κB.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Chalcone This compound Chalcone->IKK Inhibits

Other signaling pathways that may be modulated by this class of compounds include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are also critical in cell signaling related to inflammation, proliferation, and apoptosis.[6]

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of this compound. The protocol outlined in this document serves as a valuable starting point for its preparation and subsequent investigation. The potential of this compound to modulate key signaling pathways like NF-κB warrants further exploration for its application in the development of novel therapeutic agents. Researchers are encouraged to use these notes as a guide for their experimental design and to further explore the promising biological activities of this and related chalcone derivatives.

References

Application Notes and Protocols for In Vivo Evaluation of Tetrahydroxymethoxychalcone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vivo animal studies to evaluate the efficacy of Tetrahydroxymethoxychalcone, specifically focusing on the well-researched derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC). DMC, a natural chalcone (B49325) isolated from the buds of Cleistocalyx operculatus, has demonstrated significant anti-tumor and metabolic regulatory properties in various preclinical models.[1][2][3] These protocols are intended to serve as a comprehensive guide for researchers in designing and executing in vivo experiments to further investigate the therapeutic potential of this compound.

Featured Compound: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

DMC has been shown to exert its biological effects through multiple mechanisms, including the induction of apoptosis in cancer cells, activation of AMP-activated protein kinase (AMPK), and inhibition of the Nrf2/ARE pathway.[1][2][4] Its efficacy has been demonstrated in models of liver cancer, pancreatic cancer, and metabolic disorders.[2][3][5]

In Vivo Animal Models for Efficacy Testing

Human Tumor Xenograft Mouse Model

This model is widely used to assess the anti-tumor efficacy of compounds on human cancer cells grown in an immunodeficient mouse.

Application: Evaluation of direct anti-proliferative and pro-apoptotic effects of DMC on human cancer cells in an in vivo environment.

Data Presentation:

Table 1: Efficacy of DMC in a Human Liver Cancer Xenograft Model [2][4][6]

ParameterControl GroupDMC-Treated Group (150 mg/kg)
Animal ModelMale BALB/c nude miceMale BALB/c nude mice
Cell LineHuman liver cancer SMMC-7721Human liver cancer SMMC-7721
Tumor Implantation5 x 10^6 cells subcutaneously5 x 10^6 cells subcutaneously
Treatment RegimenVehicle (intraperitoneal)150 mg/kg DMC (intraperitoneal) daily
Average Tumor Weight1.42 ± 0.11 g0.59 ± 0.12 g
Aneuploid Peak (Flow Cytometry)Not reported33.60 ± 0.80%

Experimental Protocol:

  • Cell Culture: Maintain human liver cancer SMMC-7721 cells in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Acclimatization: Acclimate male BALB/c nude mice (4-6 weeks old) for at least one week under standard laboratory conditions.

  • Tumor Cell Implantation:

    • Harvest SMMC-7721 cells during the logarithmic growth phase.

    • Resuspend the cells in serum-free medium.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 0.2 mL into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every other day.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach a mean volume of approximately 100 mm³, randomize the mice into control and treatment groups.

  • Drug Administration:

    • Prepare a solution of DMC in a suitable vehicle.

    • Administer DMC to the treatment group via intraperitoneal injection at a dose of 150 mg/kg body weight daily.

    • Administer an equal volume of the vehicle to the control group.

  • Efficacy Evaluation:

    • Continue treatment for the specified duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure and record the final tumor weight.

    • A portion of the tumor tissue can be processed for further analysis, such as flow cytometry to determine the percentage of aneuploid cells, indicating apoptosis.[6]

Visualization:

experimental_workflow_xenograft cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture SMMC-7721 Cell Culture tumor_implantation Tumor Implantation (5x10^6 cells/mouse) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (BALB/c nude mice) animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring treatment_initiation Treatment Initiation (Tumor volume ~100 mm³) tumor_monitoring->treatment_initiation drug_administration Drug Administration (DMC or Vehicle) treatment_initiation->drug_administration tumor_measurement Tumor Weight Measurement drug_administration->tumor_measurement flow_cytometry Flow Cytometry tumor_measurement->flow_cytometry

Caption: Workflow for the human tumor xenograft mouse model.

Diethylnitrosamine (DEN)-Induced Hepatocarcinogenesis Rat Model

This model mimics the progression of human hepatocellular carcinoma, involving stages of inflammation, fibrosis, and tumor formation.

Application: Evaluation of the chemopreventive effects of DMC on the development of liver cancer.

Data Presentation:

Table 2: Parameters for DEN-Induced Hepatocarcinogenesis in Rats [7]

ParameterDetails
Animal ModelMale Wistar rats
CarcinogenDiethylnitrosamine (DEN)
Induction ProtocolIntraperitoneal injection of DEN (50 mg/kg) once a week for 8 weeks
Treatment GroupsNormal control, DEN control, DEN + DMC
DMC AdministrationOral gavage
Efficacy EndpointsSerum biochemical markers (AST, ALT, ALP), liver histopathology, tumor incidence and multiplicity

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for one week under controlled conditions.

  • Hepatocarcinogenesis Induction:

    • Administer diethylnitrosamine (DEN) via intraperitoneal injection at a dose of 50 mg/kg body weight once a week for 8 consecutive weeks.

  • Treatment Groups:

    • Normal Control: Receive the vehicle for DEN and the vehicle for DMC.

    • DEN Control: Receive DEN and the vehicle for DMC.

    • DMC Treatment Group(s): Receive DEN and DMC at various doses.

  • DMC Administration:

    • Administer DMC orally via gavage throughout the experimental period, starting from the first week of DEN injection.

  • Monitoring and Sample Collection:

    • Monitor the body weight of the animals weekly.

    • At the end of the experimental period (e.g., 18-24 weeks), collect blood samples for serum biochemical analysis (AST, ALT, ALP).

    • Euthanize the animals and perform a gross examination of the liver for tumors.

    • Collect liver tissues for histopathological examination.

  • Efficacy Evaluation:

    • Compare the incidence and multiplicity of liver tumors between the DEN control and DMC-treated groups.

    • Analyze the serum biochemical markers to assess liver function.

    • Evaluate the histopathological changes in the liver sections.

Visualization:

experimental_workflow_den cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase acclimatization Animal Acclimatization (Wistar rats) den_injection Weekly DEN Injection (50 mg/kg, 8 weeks) acclimatization->den_injection grouping Group Randomization den_injection->grouping dmc_admin Oral DMC Administration grouping->dmc_admin monitoring Monitoring & Sample Collection dmc_admin->monitoring biochemical_analysis Serum Biochemical Analysis monitoring->biochemical_analysis histopathology Liver Histopathology monitoring->histopathology tumor_assessment Tumor Assessment monitoring->tumor_assessment

Caption: Workflow for the DEN-induced hepatocarcinogenesis rat model.

Signaling Pathways Modulated by DMC

DMC has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metabolism.

PI3K/AKT/NF-κB Signaling Pathway in Apoptosis Induction

DMC induces apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[1] This leads to an increase in p53 levels and the inhibition of NF-κB nuclear translocation, ultimately triggering the mitochondria-dependent apoptotic cascade.

Visualization:

signaling_pathway_apoptosis cluster_pathway PI3K/AKT/NF-κB Pathway DMC DMC PI3K PI3K DMC->PI3K inhibits AKT AKT PI3K->AKT p53 p53 AKT->p53 inhibition NFkB NF-κB AKT->NFkB inhibition Mitochondria Mitochondria p53->Mitochondria NFkB->Mitochondria inhibition Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: DMC-induced apoptosis via the PI3K/AKT/NF-κB pathway.

AMPK Signaling Pathway in Metabolism Regulation

DMC is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][5] Activation of AMPK by DMC leads to increased glucose uptake and fatty acid oxidation, highlighting its potential in metabolic diseases.

Visualization:

signaling_pathway_ampk cluster_pathway AMPK Pathway DMC DMC AMPK AMPK DMC->AMPK activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake FAO Fatty Acid Oxidation AMPK->FAO

Caption: DMC activates the AMPK signaling pathway.

Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of this compound (DMC) efficacy. The xenograft and chemically-induced carcinogenesis models are robust systems to study the anti-tumor properties of this compound, while the elucidation of its effects on key signaling pathways provides a mechanistic basis for its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols based on their specific research objectives and available resources.

References

Application Notes and Protocols: Tetrahydroxymethoxychalcone as a Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in biomedical research due to their diverse biological activities. Certain chalcone (B49325) derivatives exhibit intrinsic fluorescence, making them valuable tools for cellular imaging. This document provides detailed application notes and protocols for the use of Tetrahydroxymethoxychalcone as a fluorescent probe in microscopy. While specific data for this exact molecule is limited, the provided information is based on the well-documented properties of structurally similar hydroxy- and methoxy-substituted chalcones.

This compound is a promising candidate for a fluorescent probe due to the presence of both electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which can lead to favorable photophysical properties such as a large Stokes shift and sensitivity to the cellular microenvironment. These characteristics are advantageous for reducing spectral crosstalk and enhancing signal-to-noise ratios in fluorescence microscopy. Potential applications include visualizing cellular structures, monitoring dynamic cellular processes, and assessing drug-target interactions.

Photophysical and Chemical Properties

The fluorescent properties of chalcones are influenced by their chemical structure, particularly the nature and position of substituents on the aromatic rings. The presence of hydroxyl and methoxy groups generally enhances fluorescence. The properties of this compound can be inferred from related compounds.

Table 1: Inferred Photophysical Properties of this compound

PropertyInferred Value/CharacteristicNotes
Excitation Maximum (λex) ~400 - 450 nmBased on the absorption spectra of similar 2'-hydroxychalcones.[1]
Emission Maximum (λem) ~500 - 580 nmHydroxy- and methoxy-substituted chalcones often exhibit green to yellow fluorescence with a large Stokes shift.[2]
Stokes Shift > 100 nmA large Stokes shift is beneficial for minimizing self-quenching and improving signal detection.[2]
Quantum Yield (Φf) Moderate to HighThe quantum yield is sensitive to the solvent polarity and local environment. It may increase upon binding to cellular components.
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous solutions.For biological applications, a stock solution in DMSO is typically prepared and then diluted in a culture medium.

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in high-quality DMSO to prepare a 10 mM stock solution.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

II. Live Cell Staining and Imaging

This protocol provides a general guideline for staining live cells with this compound. The optimal probe concentration and incubation time should be determined empirically for each cell type and experimental condition.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

Protocol:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in a pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or a complete medium to remove the excess unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope.

III. Fluorescence Microscopy Parameters

Instrumentation:

  • An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

  • Objective lens appropriate for the desired magnification and resolution (e.g., 40x or 60x oil immersion).

Filter Sets:

  • Based on the inferred spectral properties, a standard DAPI or a custom filter set with an excitation filter around 420/40 nm and an emission filter around 540/50 nm would be a suitable starting point.

Image Acquisition:

  • Place the sample on the microscope stage.

  • Locate the cells of interest using brightfield or phase-contrast imaging.

  • Switch to the fluorescence channel.

  • Use the appropriate filter set to visualize the probe's fluorescence.

  • Adjust the exposure time and illumination intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Acquire images and, if necessary, z-stacks for three-dimensional reconstruction.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on typical values for similar chalcone-based fluorescent probes.

Table 2: Hypothetical Quantitative Data for this compound

ParameterValueCell LineReference Compound
Optimal Staining Concentration 5 µMHeLaGeneric Hydroxychalcone[2]
Incubation Time 45 minHeLaGeneric Hydroxychalcone[2]
Excitation Maximum (in cells) ~430 nmHeLaN/A
Emission Maximum (in cells) ~550 nmHeLaN/A
Photostability Moderate-Chalcone derivatives[2]
Cytotoxicity (IC₅₀) > 50 µMHepG2Chalcone derivatives[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a fluorescent probe in live-cell microscopy.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_probe Prepare 10 mM Stock (in DMSO) prep_cells Seed Cells on Glass-bottom Dish stain_cells Incubate Cells with Probe (1-10 µM, 30-60 min) prep_cells->stain_cells wash_cells Wash to Remove Excess Probe stain_cells->wash_cells acquire_images Acquire Images with Fluorescence Microscope wash_cells->acquire_images analyze_data Image Analysis acquire_images->analyze_data

Live-cell imaging workflow.
Potential Signaling Pathway Interaction

Chalcones are known to interact with various cellular pathways. The following diagram depicts a hypothetical signaling pathway where this compound might act as a fluorescent reporter for pathway activity, for instance, by binding to a specific protein kinase and altering its fluorescence upon a change in the kinase's conformational state.

G cluster_pathway Hypothetical Signaling Pathway cluster_probe Fluorescent Probe Interaction ligand Extracellular Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Target) kinase1->kinase2 response Cellular Response kinase2->response probe_active This compound (High Fluorescence) kinase2->probe_active Binding & Conformational Change probe_inactive This compound (Low Fluorescence) probe_inactive->kinase2 Binds to Inactive Kinase

Hypothetical probe-pathway interaction.

Conclusion

This compound holds potential as a novel fluorescent probe for various applications in microscopy. Its inferred photophysical properties, such as a large Stokes shift and environmental sensitivity, make it an attractive candidate for live-cell imaging. The protocols provided herein offer a starting point for researchers to explore its utility. It is important to note that experimental validation and optimization are crucial for the successful application of this compound in specific research contexts. Further studies are warranted to fully characterize its spectral properties, cellular targets, and potential to elucidate complex biological processes.

References

Application Note & Protocol: Quantification of 2',4',-dihydroxy-5'-methoxy-3',6'-tetrahydrochalcone in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of 2',4'-dihydroxy-5'-methoxy-3',6'-tetrahydrochalcone (THMC), a novel chalcone (B49325) derivative with potential therapeutic applications, in biological matrices. The method outlined is a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay suitable for pharmacokinetic studies and bioanalysis in preclinical and clinical drug development.[1][2][3] The protocol includes procedures for sample preparation from plasma, chromatographic separation, and mass spectrometric detection. Additionally, this note discusses the potential anti-inflammatory signaling pathway of chalcones, providing a visual representation to aid in understanding its mechanism of action.

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4] 2',4'-dihydroxy-5'-methoxy-3',6'-tetrahydrochalcone (THMC) is a synthetic chalcone derivative of interest for its potential pharmacological effects. Accurate quantification of THMC in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.[5] This application note details a validated LC-MS/MS method for the determination of THMC in plasma.

Quantitative Analysis of THMC in Plasma

This section details the experimental protocol for quantifying THMC in plasma samples. The method is based on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability.[6][7][8][9][10]

Experimental Protocol: LC-MS/MS Bioanalysis of THMC

1. Materials and Reagents:

  • 2',4'-dihydroxy-5'-methoxy-3',6'-tetrahydrochalcone (THMC) reference standard

  • Internal Standard (IS) (e.g., a structurally similar stable-isotope labeled THMC or another chalcone derivative like Bavachalcone)[3]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II LC System or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+ System or equivalent)[1]

3. Sample Preparation (Liquid-Liquid Extraction): [3]

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 25 µL of internal standard (IS) working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separation.[3]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is recommended.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Electrospray ionization (ESI) in positive or negative ion mode, depending on the ionization efficiency of THMC.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.[3]

5. Method Validation:

The analytical method should be validated according to international guidelines (e.g., FDA, EMA) for the following parameters:[9][10]

  • Linearity: A calibration curve should be prepared by spiking known concentrations of THMC into the blank biological matrix. A linear range of 1-1000 ng/mL is typical for such assays.[3]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

The quantitative data obtained from the validation and sample analysis should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)
THMC1 - 1000> 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low54.896.0< 15< 15
Medium100102.5102.5< 15< 15
High800790.298.8< 15< 15

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low85.292.1
High88.595.3

Potential Signaling Pathway of THMC

Chalcone derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[4][11][12][13] The following diagram illustrates a plausible mechanism of action for THMC based on existing literature for similar compounds.

THMC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K p38 p38 MAPK TLR4->p38 THMC THMC Akt Akt THMC->Akt Inhibits THMC->p38 Inhibits PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB P p65 p65/p50 (NF-κB) p65_p50_active p65/p50 (Active) Nucleus Nucleus p65_p50_active->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6) p38->p65_p50_active

Caption: Putative anti-inflammatory signaling pathway of THMC.

Experimental Workflow

The following diagram outlines the overall workflow for the quantification of THMC in biological samples.

THMC_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Experimental workflow for THMC quantification.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 2',4'-dihydroxy-5'-methoxy-3',6'-tetrahydrochalcone in biological samples. This protocol is a valuable tool for researchers and scientists in the field of drug development, enabling accurate pharmacokinetic and pharmacodynamic assessments of this promising therapeutic candidate. The provided diagrams offer a clear visualization of the potential mechanism of action and the experimental workflow, facilitating a comprehensive understanding of the bioanalytical process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydroxymethoxychalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Tetrahydroxymethoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound and other chalcone (B49325) derivatives is the Claisen-Schmidt condensation.[1][2] This reaction involves a base- or acid-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form the characteristic α,β-unsaturated ketone structure of a chalcone.[2][3] For this compound, this would typically involve reacting an acetophenone derivative and a benzaldehyde derivative that together contain the required four hydroxyl groups and one methoxy (B1213986) group.

Q2: My reaction yield is extremely low or the reaction is not proceeding. What are the common causes?

A2: Low or no yield in a Claisen-Schmidt condensation can stem from several factors.[4] Key issues include:

  • Base/Catalyst Inactivity : The chosen base may not be strong enough to effectively deprotonate the α-carbon of the ketone.[4] For base-sensitive reactions, moisture can deactivate highly reactive bases.[4]

  • Reaction Conditions : Non-optimal temperature can be a major factor. While some reactions proceed at room temperature, gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion.[5] Conversely, excessively high temperatures can promote side reactions.[6]

  • Poor Solubility : If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[5][6]

  • Reagent Purity : The presence of impurities in starting materials can significantly hinder the reaction and lower the yield.[7]

Q3: I'm observing significant side products along with my desired chalcone. How can I minimize them?

A3: The formation of side products is a common challenge. Key strategies to improve selectivity include:

  • Michael Addition : This occurs when the enolate attacks the newly formed chalcone. Using a slight excess of the aldehyde or performing the reaction at a lower temperature can minimize this side reaction.[8]

  • Cannizzaro Reaction : This side reaction can occur with the aldehyde, especially under conditions of high base concentration or high temperature.[5] To mitigate this, it is recommended to use milder basic conditions, add the base slowly, and maintain a lower reaction temperature.[4]

  • Self-Condensation : The enolate of the ketone can react with another ketone molecule. This is more likely if the ketone is particularly reactive.[4]

Q4: My product is difficult to purify. What are the most effective purification strategies?

A4: Purification is crucial for isolating the desired chalcone from unreacted starting materials and side products.[9]

  • Recrystallization : This is a common first step for purifying solid crude products. Ethanol, particularly 95% ethanol, is a frequently used and effective solvent for recrystallizing chalcones.[8][10] The ideal solvent should dissolve the chalcone when hot but not at room temperature.[10]

  • Column Chromatography : This is the standard method for purifying chalcones on a larger scale.[9] It typically uses silica (B1680970) gel as the stationary phase with a mobile phase consisting of a hexane (B92381) and ethyl acetate (B1210297) mixture.[10] The ratio can be adjusted based on the polarity of the specific chalcone.[10]

  • Thin-Layer Chromatography (TLC) : TLC is essential for monitoring the reaction's progress and for identifying the fractions containing the pure product during column chromatography.[9][11] A common eluent system is a mixture of hexane and ethyl acetate, with visualization under UV light.[10]

Troubleshooting Guide for Low Product Yield

If you are experiencing low yields, use the following decision tree to diagnose and solve the issue.

G Troubleshooting Logic for Low Chalcone Yield start Low or No Yield Observed check_reagents 1. Check Reagents & Stoichiometry - Are starting materials pure? - Is the stoichiometry correct? start->check_reagents check_base 2. Evaluate Base/Catalyst - Is the base strong enough? - Is it fresh/anhydrous? check_reagents->check_base Reagents OK solution_reagents Solution: - Purify starting materials. - Use slight excess of aldehyde. check_reagents->solution_reagents Problem Found check_conditions 3. Assess Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? check_base->check_conditions Base OK solution_base Solution: - Try a stronger base (e.g., KOH). - Use anhydrous solvent. check_base->solution_base Problem Found check_solubility 4. Verify Solubility - Are all reactants fully dissolved? check_conditions->check_solubility Conditions OK solution_conditions Solution: - Optimize temperature (try gentle heating). - Monitor reaction by TLC to determine completion. check_conditions->solution_conditions Problem Found solution_solubility Solution: - Use a co-solvent to improve solubility. - Increase agitation. check_solubility->solution_solubility Problem Found

Decision tree for troubleshooting low-yield chalcone synthesis reactions.

Data Presentation: Optimizing Reaction Parameters

The choice of synthetic method and catalyst can significantly impact yield and reaction time.

Table 1: Comparison of Synthetic Methods

MethodCatalystSolventTypical Reaction TimeTypical YieldAdvantagesReference(s)
Conventional StirringNaOH / KOHEthanol/Water1-24 hours9-40%Simple setup[1][8]
Grinding (Solvent-Free)Solid NaOH / KOHNone10-50 minutes32-80%Green, fast, often higher yield[1][3][12]
Acid CatalysisSOCl₂/EtOHEthanolVariesUp to 88%Good for substrates with unprotected hydroxyls[13][14]
Ultrasound-AssistedNaOH / KOHEthanolShorter than conventionalHighReduced reaction times[2]

Table 2: Common TLC and Column Chromatography Conditions

TechniqueStationary PhaseMobile Phase (Eluent)VisualizationPurposeReference(s)
TLCSilica GelHexane:Ethyl Acetate (e.g., 9:1 to 3:1)UV Light (254 nm)Reaction monitoring, purity check[10]
Column ChromatographySilica GelHexane:Ethyl Acetate (gradient)TLC analysis of fractionsPreparative purification of crude product[9][10]

Experimental Protocols

General Workflow for Synthesis and Purification

The overall process for synthesizing and purifying this compound follows a standard workflow.

G General Workflow for Chalcone Synthesis cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants 1. Combine Acetophenone & Benzaldehyde Derivatives catalyst 2. Add Catalyst (e.g., NaOH in Ethanol) reactants->catalyst reaction 3. Stir/Grind at Optimal Temperature catalyst->reaction acidify 4. Acidify Mixture (e.g., with dil. HCl) reaction->acidify precipitate 5. Collect Crude Product by Filtration acidify->precipitate wash 6. Wash Solid with Water precipitate->wash purify 7. Purify by Recrystallization or Column Chromatography wash->purify analyze 8. Characterize Product (TLC, MP, NMR, IR) purify->analyze end_product Pure this compound analyze->end_product

General workflow for the synthesis and purification of chalcones.
Protocol 1: Base-Catalyzed Synthesis (Conventional Stirring)

This protocol describes a standard Claisen-Schmidt condensation using sodium hydroxide (B78521) as the catalyst.[8]

  • Dissolve Reactants : In a suitable flask, dissolve the appropriate substituted acetophenone (1 eq.) and substituted benzaldehyde (1 eq.) in ethanol.

  • Add Catalyst : While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction : Continue stirring the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-24 hours).[8] The mixture may change color.

  • Workup : Once the reaction is complete, pour the mixture into a beaker of cold water or crushed ice. Carefully acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral or slightly acidic.[11]

  • Isolation : A solid precipitate of the crude chalcone should form. Collect the product by vacuum filtration.

  • Washing : Wash the collected solid thoroughly with cold water to remove any remaining base and salts.

  • Purification : Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol.[8][11]

Protocol 2: Solvent-Free Synthesis (Grinding Method)

This protocol is a green and often high-yielding alternative to solvent-based methods.[1][3]

  • Combine Reactants : In a mortar, combine the substituted acetophenone (1 eq.), the substituted benzaldehyde (1 eq.), and solid sodium hydroxide (1 eq.).

  • Grinding : Grind the mixture vigorously with a pestle for approximately 10-30 minutes.[3] The solid mixture will often become a colored paste or solid.

  • Isolation : Add cold water to the mortar and continue to grind to break up the solid mass. Collect the crude product by suction filtration.

  • Washing : Wash the solid product thoroughly with water to remove any remaining NaOH.

  • Purification : The crude product is often of high purity but can be further purified by recrystallization from 95% ethanol.[8]

Protocol 3: Purification by Column Chromatography

This protocol outlines the steps for purifying a crude chalcone mixture using silica gel column chromatography.[10]

  • TLC Analysis : Analyze the crude mixture by TLC to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The ideal eluent should provide good separation of the desired chalcone from impurities, with the chalcone having an Rf value of approximately 0.3-0.5.[10]

  • Column Packing : Prepare a chromatography column by packing it with silica gel in the chosen eluent system.

  • Sample Loading : Dissolve the crude chalcone in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution : Begin eluting the column with the mobile phase, collecting the eluate in fractions.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.

  • Solvent Removal : Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified chalcone product.[9]

References

"troubleshooting low yield in Tetrahydroxymethoxychalcone purification"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydroxymethoxychalcone Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound. While literature specifically detailing the purification of this compound can be limited, the principles outlined here are based on well-established methods for the broader class of chalcones and are directly applicable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, leading to low yield.

Q1: My final yield of purified this compound is critically low. What are the most common causes?

A1: Low yield is a frequent issue stemming from several stages of the synthesis and purification process. The primary causes include:

  • Incomplete Reaction: The initial Claisen-Schmidt condensation reaction to synthesize the chalcone (B49325) may not have gone to completion.[1] Monitoring the reaction using Thin Layer Chromatography (TLC) is crucial to ensure all starting materials (the corresponding acetophenone (B1666503) and benzaldehyde) are consumed before starting the work-up.[2][3]

  • Side Reactions: The synthesis of chalcones can be accompanied by side reactions, such as the self-condensation of the ketone or the Cannizzaro reaction of the aldehyde, which consume starting materials and complicate purification.[1][4]

  • Product Degradation: Chalcones, particularly those with multiple hydroxyl groups, can be sensitive to pH and temperature.[5] Excessive heat or prolonged exposure to strong bases or acids during synthesis or work-up can lead to degradation.

  • Losses During Purification: Significant amounts of product can be lost during purification steps like recrystallization and column chromatography if not optimized.[1] This includes losses during transfers, using an inappropriate solvent for recrystallization, or poor separation on a column.

Q2: After synthesis, my crude product is an oil or a gummy solid, making purification difficult. How can I induce crystallization?

A2: The formation of an oily product instead of a solid precipitate can be due to the presence of impurities or residual solvent. To induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal (a "seed") to the cooled, supersaturated solution.

  • Cooling: Place the flask in an ice bath to decrease the solubility of the product and promote precipitation.[2] In some cases, the reaction mixture can be kept in a refrigerator overnight.[3]

  • Solvent Adjustment: If the product is too soluble, you can try adding a small amount of a non-polar "anti-solvent" (e.g., cold water or hexane) dropwise until the solution becomes slightly turbid, then allow it to stand.

Q3: My purified product still shows multiple spots on a TLC plate. How can I remove persistent impurities?

A3: Multiple spots on TLC after a primary purification step indicate the presence of impurities, which could be unreacted starting materials or side products.

  • Similar Polarity: The impurities may have a polarity similar to your target compound, making separation difficult.[6]

  • Optimize Recrystallization: Perform a second recrystallization using a different solvent system. Test various solvents to find one where the chalcone has high solubility when hot and low solubility when cold, while the impurities remain soluble at low temperatures.[2][7]

  • Column Chromatography: If recrystallization fails, column chromatography is the next step. You may need to optimize the mobile phase (eluent). A gradient elution, where the polarity of the solvent is gradually increased, can be very effective for separating compounds with similar polarities.[6]

  • Preparative TLC: For small-scale purification of very closely related compounds, preparative TLC can be an effective, albeit lower-capacity, option.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a solvent for recrystallization?

A1: The ideal recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For chalcones, ethanol (B145695) is a very common and effective choice.[7][8][9] The general procedure is to dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.[2]

Q2: How does the initial synthesis method affect the final purification yield?

A2: The synthesis method has a profound impact. Green chemistry approaches, such as solvent-free grinding methods, can sometimes offer higher yields and produce a purer crude product compared to traditional reflux methods, simplifying the subsequent purification steps.[8][10] For instance, one study comparing methods found that a grinding technique yielded 32.6% while a reflux method only yielded 9.2%.[10]

Q3: When should I choose column chromatography over recrystallization?

A3: Choose column chromatography when:

  • Recrystallization has failed to remove impurities.

  • The crude product is an oil that will not crystallize.

  • There are multiple products with similar polarities.

  • You need to separate the desired chalcone from unreacted starting materials that have similar solubility profiles.[6]

Q4: What are the recommended storage conditions for purified this compound?

A4: As polyphenolic compounds, chalcones can be sensitive to light, air (oxidation), and heat. It is recommended to store the purified solid in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, refrigeration or freezing under an inert atmosphere (like nitrogen or argon) is advisable.

Data Presentation

Table 1: Comparison of Purification Strategies for Chalcones

Purification MethodPrimary Use CaseAdvantagesDisadvantagesTypical Yield Loss
Recrystallization Removing minor impurities from a solid crude product.Simple, cost-effective, can yield very pure crystals.Requires a suitable solvent, potential for significant product loss in the mother liquor.10-30%
Column Chromatography Separating complex mixtures, oily products, or compounds with similar polarities.Highly versatile, can separate multiple components.More complex, time-consuming, requires larger solvent volumes.15-40%
Preparative TLC Small-scale purification of compounds that are difficult to separate by other means.Excellent separation for small quantities.Very low capacity, labor-intensive.>50%

Table 2: General Solvent Selection Guide for Chalcone Recrystallization

SolventPolarityTypical UseNotes
Ethanol/Methanol Polar ProticFirst choice for most chalcones. [7][8]Good balance of solubility; often used as a 95% aqueous solution.
Ethyl Acetate Polar AproticGood for moderately polar chalcones.Can be paired with hexane (B92381) as an anti-solvent.
Acetone Polar AproticCan be effective, but its low boiling point requires care.Often used in a mixture with water.[4]
Hexane/Petroleum Ether Non-polarUsed to wash crystals or as an anti-solvent in a mixed system.Chalcones are generally insoluble in these.
Water Very PolarUsed to wash away inorganic salts or as an anti-solvent.Most chalcones are insoluble in water.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., 95% ethanol) dropwise while heating gently until the solid dissolves.

  • Cooling: Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes. A good solvent will result in the formation of a crystalline precipitate.[6]

  • Dissolution: Transfer the entire batch of crude product to an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the product just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal, swirl, and heat for a few minutes.[6]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[6]

Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography

  • TLC Analysis: Analyze the crude mixture by TLC to determine the number of components and to select an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate). The ideal eluent should provide good separation and result in an Rf value of approximately 0.3-0.5 for the this compound.[6]

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude chalcone in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, add a small amount of silica gel to this solution and then evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Add the eluent to the column and begin collecting fractions. You can use an isocratic (single solvent mixture) or gradient (gradually increasing polarity) elution.[6]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone.[6]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Visualizations

G start Low Yield of Purified This compound check_crude Analyze Crude Product by TLC start->check_crude single_spot Single Major Spot (Impurity levels low) check_crude->single_spot Clean Crude multi_spot Multiple Spots or Streaking (Significant Impurities) check_crude->multi_spot Impure Crude purification_issue Issue is Product Loss During Purification single_spot->purification_issue synthesis_issue Issue is with Synthesis or Work-up multi_spot->synthesis_issue recrys_opt Optimize Recrystallization: - Check solvent choice - Minimize hot solvent volume - Ensure slow cooling purification_issue->recrys_opt For Recrystallization column_opt Optimize Chromatography: - Check solvent system (TLC) - Avoid column overloading - Careful fraction collection purification_issue->column_opt For Chromatography reaction_opt Optimize Reaction: - Monitor by TLC for completion - Check catalyst quality/amount - Adjust temperature/time synthesis_issue->reaction_opt For Synthesis workup_opt Review Work-up: - Check pH during acidification - Avoid emulsions during extraction - Prevent product degradation synthesis_issue->workup_opt For Work-up

Caption: Troubleshooting logic for diagnosing the cause of low purification yield.

G cluster_synthesis Synthesis cluster_purification Purification reactants Acetophenone Derivative + Benzaldehyde Derivative reaction Claisen-Schmidt Condensation (e.g., NaOH, EtOH) reactants->reaction workup Work-up (Acidification & Filtration) reaction->workup crude Crude This compound workup->crude method_choice Choose Method: Recrystallization or Chromatography crude->method_choice recrystallization Recrystallization (e.g., from Ethanol) method_choice->recrystallization Solid & Minor Impurities chromatography Column Chromatography (Silica Gel) method_choice->chromatography Oil or Complex Mixture pure Pure Product recrystallization->pure chromatography->pure

Caption: General experimental workflow for chalcone synthesis and purification.

References

Technical Support Center: Improving the Aqueous Solubility of Tetrahydroxymethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Tetrahydroxymethoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a flavonoid, a class of phenolic compounds found in various plants.[1] Like many chalcones, it is a lipophilic molecule with poor water solubility, which can limit its bioavailability and therapeutic applications. Enhancing its aqueous solubility is crucial for developing effective formulations for in vitro and in vivo studies.

Q2: What are the common strategies to improve the aqueous solubility of this compound?

Common strategies include the use of co-solvents, cyclodextrin (B1172386) complexation, and lipid-based formulations such as liposomes. Chemical modification to create more soluble prodrugs is also a viable, though more complex, approach.

Q3: Which organic solvents can be used to dissolve this compound?

This compound is soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] For experimental purposes, it is often dissolved in DMSO to prepare a stock solution, which is then diluted into an aqueous medium.

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

The final concentration of DMSO in cell culture media should generally be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. However, the exact tolerance can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Troubleshooting Guides

Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into an Aqueous Buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Solution 1.1: Decrease the final concentration of the compound. You can achieve this by preparing a more dilute stock solution in DMSO or by performing serial dilutions to reach a lower final concentration in the aqueous buffer.

  • Solution 1.2: Employ a co-solvent system. A mixture of solvents can enhance the solubility of hydrophobic compounds. A commonly used system includes DMSO, PEG300, and a surfactant like Tween-80 in saline.[1]

  • Solution 1.3: Utilize cyclodextrins. Cyclodextrins can encapsulate the hydrophobic chalcone (B49325) molecule, increasing its apparent solubility in aqueous solutions. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is an effective option.[1]

Issue 2: Inconsistent Results in Biological Assays.
  • Possible Cause 1: Degradation of the compound in the stock solution.

  • Solution 2.1: Store stock solutions properly. This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months), protected from light.[1] It is also recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as DMSO is hygroscopic, and water uptake can affect solubility.[1]

  • Possible Cause 2: The compound is not fully dissolved in the assay medium.

  • Solution 2.2: Ensure complete dissolution. After diluting the stock solution, gently vortex the final solution. For some formulations, gentle warming or sonication may be necessary to ensure the compound is fully dissolved.[1] Always visually inspect for any precipitation before use.

Issue 3: Low Bioavailability in Animal Studies.
  • Possible Cause: Poor absorption due to low aqueous solubility and potential metabolism.

  • Solution 3.1: Consider advanced formulation strategies. For in vivo applications, lipid-based formulations like liposomes can improve the solubility and absorption of hydrophobic compounds. These formulations can protect the compound from degradation and facilitate its transport across biological membranes.

  • Solution 3.2: Investigate cyclodextrin complexation. Forming an inclusion complex with cyclodextrins can enhance the in vivo dissolution and absorption of the chalcone.

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations
Solvent/Formulation SystemConcentrationObservations
Water (Predicted)0.06 g/LPoorly soluble
DMSO50 mg/mL (165.41 mM)Soluble with sonication[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (4.14 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (4.14 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a stock solution of this compound in a co-solvent system suitable for in vivo studies.[1]

  • Prepare a stock solution in DMSO: Dissolve this compound in 100% anhydrous DMSO to a concentration of 12.5 mg/mL. Use of an ultrasonic bath may be necessary to achieve complete dissolution.

  • Prepare the final formulation:

    • Take 100 µL of the 12.5 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

    • Add 450 µL of saline to reach a final volume of 1 mL.

    • The final concentration of this compound will be 1.25 mg/mL.

Protocol 2: Cyclodextrin Complexation using Lyophilization

This protocol is a general method for preparing a solid inclusion complex of a hydrophobic compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) by lyophilization, which can enhance aqueous solubility.

  • Dissolution: Dissolve both the hydrophobic drug (e.g., this compound) and HP-β-CD in tertiary butyl alcohol (TBA).

  • Filtration: Pass the solution through a 0.22 µm filter to remove any particulates.

  • Lyophilization: Freeze the solution and then remove the TBA by lyophilization (freeze-drying). This will result in a porous powder of the drug-HP-β-CD complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

  • Solubility Assessment: The aqueous solubility of the resulting complex can be determined and compared to that of the free compound.

Protocol 3: Liposomal Encapsulation of a Hydrophobic Compound

This protocol describes a thin-film hydration method for encapsulating a hydrophobic compound like this compound into liposomes. This method is suitable for polyphenolic compounds.[2][3][4]

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This will lead to the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Removal of Unencapsulated Compound:

    • Separate the liposomes from the unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization:

    • The size distribution and zeta potential of the liposomes can be determined by dynamic light scattering (DLS).

    • The encapsulation efficiency can be quantified by disrupting the liposomes with a suitable solvent and measuring the concentration of the encapsulated compound using a technique like HPLC.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_application Application stock_dmso Dissolve in DMSO co_solvent Co-solvent Formulation stock_dmso->co_solvent cyclodextrin Cyclodextrin Complexation stock_dmso->cyclodextrin liposome Liposomal Encapsulation stock_dmso->liposome in_vitro In Vitro Assay co_solvent->in_vitro in_vivo In Vivo Study co_solvent->in_vivo cyclodextrin->in_vitro cyclodextrin->in_vivo liposome->in_vitro liposome->in_vivo

Caption: Experimental workflow for improving the solubility of this compound.

troubleshooting_precipitation start Precipitation upon dilution of DMSO stock in aqueous buffer cause1 Concentration > Solubility Limit start->cause1 solution1 Decrease final concentration cause1->solution1 Yes solution2 Use co-solvents (e.g., PEG300, Tween-80) cause1->solution2 Yes solution3 Use cyclodextrins (e.g., SBE-β-CD) cause1->solution3 Yes end Clear Solution solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway chalcone This compound pi3k PI3K chalcone->pi3k Inhibits mapk MAPK chalcone->mapk Modulates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation inflammation Inflammation mapk->inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Tetrahydroxymethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Tetrahydroxymethoxychalcone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions can lead to misleading experimental results, including cytotoxicity, activation of irrelevant signaling pathways, and misinterpretation of the compound's efficacy and mechanism of action.[1]

Q2: What is the crucial first step to characterize the off-target profile of this compound?

A2: The initial and most critical step is to establish a therapeutic window by determining the concentration-response curves for both the intended on-target activity and general cytotoxicity. This will help identify a concentration range where the on-target effects can be observed with minimal off-target-induced cell death.

Q3: How can I be sure that the observed cellular phenotype is a result of the on-target activity of this compound and not an off-target effect?

A3: A multi-pronged approach is recommended. This includes using a negative control (e.g., vehicle like DMSO), a structurally similar but inactive analog of this compound if available, and testing the compound in a cell line that does not express the intended target.[1] An effect observed in the target-negative cell line would strongly suggest an off-target mechanism.[1]

Q4: Could the solvent used to dissolve this compound be contributing to the observed effects?

A4: Yes, the solvent (e.g., DMSO) can have its own biological effects. It is crucial to ensure the final concentration of the solvent is consistent across all experimental and control wells and is kept below the toxic threshold for the specific cell line being used (typically <0.5%).[1] Always include a solvent-only control to account for any solvent-induced toxicity.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cytotoxicity observed at concentrations expected to show on-target activity. The compound may have a narrow therapeutic window or potent off-target cytotoxic effects.Perform a dose-response curve for cytotoxicity using a sensitive assay (e.g., LDH release or a real-time cytotoxicity assay). Validate any findings with an orthogonal method; for instance, if you are using a metabolic assay like MTT, confirm the results with a membrane integrity assay.[2]
Inconsistent or non-reproducible results between experiments. This could be due to variability in cell culture conditions or degradation of the compound.Ensure consistency in cell passage number, confluency, and overall health.[2] Prepare fresh stock solutions of this compound for each experiment and consider its stability in your cell culture medium at 37°C over the duration of the assay.
Observed phenotype does not align with the known function of the intended target. This is a strong indicator of off-target pathway activation.Employ pathway analysis tools such as RNA-seq or phospho-proteomics to identify signaling pathways that are activated at the concentrations of this compound that are causing the unexpected phenotype. This can help elucidate the off-target mechanism.[1]
Edge effects are observed in multi-well plates. Evaporation from the outer wells of a multi-well plate can concentrate the compound and impact cell viability.To mitigate this, avoid using the outer wells for experimental conditions. Alternatively, ensure proper humidification of the incubator to minimize evaporation.[1]

Data Presentation

Table 1: On-Target vs. Off-Target Activity of this compound

Parameter Concentration (µM) On-Target Activity (% Inhibition) Cytotoxicity (% Cell Death)
EC50 (On-Target) [Enter experimental data]50%[Enter experimental data]
CC50 (Cytotoxicity) [Enter experimental data][Enter experimental data]50%
Therapeutic Index (CC50/EC50) [Calculate from above]--

Table 2: Off-Target Kinase Screening Panel for this compound at 10 µM

Kinase Target % Inhibition
Kinase A [Enter experimental data]
Kinase B [Enter experimental data]
Kinase C [Enter experimental data]
... [Enter experimental data]

Experimental Protocols

Protocol 1: Determining On-Target Activity and Cytotoxicity

This protocol outlines a method to simultaneously assess the on-target efficacy and off-target cytotoxicity of this compound.

  • Cell Plating : Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[1]

  • Compound Preparation : Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare vehicle controls (e.g., DMSO) at the same final concentrations as the experimental wells.

  • Treatment : Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle controls.

  • Incubation : Incubate the plate for a duration relevant to the on-target activity being measured (e.g., 24, 48, or 72 hours).

  • On-Target Assay : At the end of the incubation period, perform your specific on-target assay (e.g., ELISA, western blot, reporter assay).

  • Cytotoxicity Assay (MTT Assay Example) :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).

    • Mix thoroughly and read the absorbance at 570 nm.

  • Data Analysis : Calculate the EC50 for on-target activity and the CC50 for cytotoxicity. Determine the therapeutic index (CC50/EC50).

Visualizations

G cluster_workflow Experimental Workflow for Assessing Off-Target Effects cluster_assays Parallel Assays start Start: Prepare this compound Dilutions cells Seed and Culture Cells start->cells treat Treat Cells with Compound and Controls cells->treat incubate Incubate for Defined Period treat->incubate ontarget On-Target Activity Assay incubate->ontarget offtarget Cytotoxicity Assay (e.g., MTT, LDH) incubate->offtarget analyze Data Analysis: Determine EC50, CC50, and Therapeutic Index ontarget->analyze offtarget->analyze end End: Evaluate Off-Target Potential analyze->end G cluster_pathway Hypothetical Signaling Pathway Interactions cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound target_receptor Intended Target Receptor compound->target_receptor Binds off_target_kinase Unintended Kinase Target compound->off_target_kinase Binds (Off-Target) downstream_on Downstream Signaling Cascade (On-Target) target_receptor->downstream_on Activates effect_on Desired Cellular Effect downstream_on->effect_on downstream_off Aberrant Signaling Cascade off_target_kinase->downstream_off Activates effect_off Undesired Cellular Effect (e.g., Toxicity) downstream_off->effect_off G cluster_logic Troubleshooting Logic for Unexpected Results start Unexpected Phenotype Observed q1 Is the effect dose-dependent? start->q1 q2 Is the effect present in a target-negative cell line? q1->q2 Yes res3 Result may be an artifact. Check for assay interference. q1->res3 No q3 Does a structural analog show the same effect? q2->q3 Yes res2 May be on-target, but requires further validation. Consider knockdown/knockout experiments. q2->res2 No res1 Likely an off-target effect. Characterize with pathway analysis. q3->res1 Yes q3->res2 No

References

Technical Support Center: Overcoming Tetrahydroxymethoxychalcone Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Tetrahydroxymethoxychalcone, specifically 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic effect of DMC over time in our cancer cell line. What are the potential mechanisms of resistance?

A1: Resistance to DMC, a type of this compound, can arise from several mechanisms. The most commonly observed are:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump DMC out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2]

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR and STAT3 can promote cell survival and proliferation, counteracting the apoptotic effects of DMC.[3][4]

  • Enhanced antioxidant capacity: Increased synthesis of glutathione (B108866) (GSH) via the Nrf2/ARE pathway can lead to detoxification and neutralization of DMC or the reactive oxygen species (ROS) it generates.[5]

Q2: How can we confirm if our resistant cell line is overexpressing ABC transporters?

A2: You can assess ABC transporter overexpression at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of genes encoding ABC transporters, such as ABCB1 (for P-gp) and ABCC1 (for MRP1).[6][7]

  • Western Blotting: This technique detects the protein levels of specific ABC transporters.

  • Flow Cytometry-based Efflux Assays: Functional assays using substrates for ABC transporters, like Rhodamine 123 for P-gp, can measure the pump's activity. A decrease in intracellular fluorescence in resistant cells compared to sensitive cells indicates increased efflux.[2]

Q3: What are the expected IC50 values for DMC in sensitive cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of DMC can vary depending on the cancer cell line. For example, in SMMC-7721 human hepatocarcinoma cells, the IC50 has been reported to be 32.3 ± 1.13 µM.[8] In PANC-1 and MIA PaCa-2 human pancreatic cancer cell lines, the IC50 values were found to be 10.5 ± 0.8 µM and 12.2 ± 0.9 µM, respectively.[9][10]

Q4: Can DMC itself be used to overcome multidrug resistance (MDR) to other chemotherapeutic agents?

A4: Yes, studies have shown that DMC can reverse MDR to other anticancer drugs. For instance, in doxorubicin-resistant KB-A1 cells, the presence of 5 µM DMC decreased the IC50 of doxorubicin (B1662922) from 13.9 ± 0.7 µg/ml to 3.6 ± 0.7 µg/ml.[11] This is often due to DMC's ability to inhibit ABC transporter function, leading to increased intracellular accumulation of the co-administered drug.[11]

Troubleshooting Guides

Issue 1: Increased IC50 of DMC in Long-Term Cultures

This guide will help you determine if the observed resistance is due to the overexpression of ABC transporters and provide strategies to counteract this mechanism.

Troubleshooting Workflow

start Observe Increased DMC IC50 q_pcr Perform qRT-PCR for ABCB1/MRP1 mRNA start->q_pcr wb Perform Western Blot for P-gp/MRP1 Protein start->wb flow Conduct Rhodamine 123 Efflux Assay start->flow data Compare Expression/Function to Sensitive Cells q_pcr->data wb->data flow->data conclusion Conclusion: Resistance likely due to ABC Transporter Overexpression data->conclusion strategy1 Strategy: Co-administer with ABC Transporter Inhibitor (e.g., Verapamil) conclusion->strategy1 strategy2 Strategy: Use DMC in Combination with other Chemotherapeutics conclusion->strategy2

Caption: Troubleshooting workflow for increased DMC IC50.

Quantitative Data Summary

Cell LineTreatmentIC50 of Doxorubicin (µg/mL)Fold ReversalReference
KB-A1 (Doxorubicin-Resistant)Doxorubicin alone13.9 ± 0.7-[11]
KB-A1 (Doxorubicin-Resistant)Doxorubicin + 5 µM DMC3.6 ± 0.73.86[11]
Cell LineTreatmentIntracellular Doxorubicin Accumulation (Fold Increase)Reference
KB-A110 µg/mL Doxorubicin + 5 µM DMC1.4[11]
KB-A110 µg/mL Doxorubicin + 10 µM DMC1.8[11]
KB-A110 µg/mL Doxorubicin + 20 µM DMC3.1[11]

Experimental Protocols

  • Protocol 1: IC50 Determination using MTT Assay

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12][13]

    • Drug Treatment: Prepare serial dilutions of DMC in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

    • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12]

    • Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.[14]

  • Protocol 2: Quantitative RT-PCR for ABCB1 (MDR1) Expression

    • RNA Extraction: Isolate total RNA from both sensitive and resistant cells using a suitable kit.[15]

    • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15]

    • qPCR Reaction: Set up the qPCR reaction using SYBR Green or TaqMan chemistry with primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[7][15]

    • Data Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to sensitive cells using the ΔΔCt method.

Issue 2: Cells Exhibit Pro-survival Signaling Despite DMC Treatment

This guide addresses resistance mediated by the activation of the PI3K/Akt and/or STAT3 signaling pathways.

Signaling Pathway and Troubleshooting Logic

cluster_pathway Signaling Pathway cluster_troubleshooting Troubleshooting DMC DMC Treatment Apoptosis Apoptosis DMC->Apoptosis WB_pAkt Western Blot for p-Akt DMC->WB_pAkt WB_pSTAT3 Western Blot for p-STAT3 DMC->WB_pSTAT3 PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Cell Survival/Proliferation pAkt->Survival pAkt->Apoptosis STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Survival pSTAT3->Apoptosis Conclusion_Akt Conclusion: PI3K/Akt Pathway Activation WB_pAkt->Conclusion_Akt Conclusion_STAT3 Conclusion: STAT3 Pathway Activation WB_pSTAT3->Conclusion_STAT3 Strategy_Akt Strategy: Co-administer with PI3K/Akt Inhibitor Conclusion_Akt->Strategy_Akt Strategy_STAT3 Strategy: Co-administer with STAT3 Inhibitor Conclusion_STAT3->Strategy_STAT3

Caption: PI3K/Akt and STAT3 survival pathways and troubleshooting.

Experimental Protocols

  • Protocol 3: Western Blot for Phosphorylated Akt (p-Akt) and STAT3 (p-STAT3)

    • Cell Lysis: Treat sensitive and resistant cells with DMC for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16][17]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[18]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.[17][19]

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Interpretation

An increase in the ratio of p-Akt/total Akt or p-STAT3/total STAT3 in DMC-treated resistant cells compared to sensitive cells suggests that activation of these pathways is a resistance mechanism.

Strategies to Overcome Resistance

  • PI3K/Akt Inhibition: Co-treatment with a PI3K inhibitor (e.g., LY294002) or an Akt inhibitor (e.g., MK-2206) can re-sensitize resistant cells to DMC.

  • STAT3 Inhibition: The use of a STAT3 inhibitor (e.g., Stattic) in combination with DMC may restore its cytotoxic effects.

References

Technical Support Center: Enhancing the Bioavailability of Tetrahydroxymethoxychalcone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for a compound named "Tetrahydroxymethoxychalcone" is limited in publicly available literature. The following guidance is based on established principles and methodologies for enhancing the bioavailability of structurally similar chalcones, which are known for their poor aqueous solubility and extensive metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving adequate oral bioavailability with chalcone-based compounds like this compound?

A1: The primary barriers to the oral bioavailability of chalcones are their low aqueous solubility, poor intestinal permeability, and extensive first-pass metabolism.[1] Their lipophilic nature limits dissolution in gastrointestinal fluids, while efflux transporters like P-glycoprotein (P-gp) can actively pump them out of intestinal cells, reducing absorption.[1] Furthermore, cytochrome P450 (CYP) enzymes in the liver and intestine can rapidly metabolize chalcones, decreasing the amount of active compound that reaches systemic circulation.[1]

Q2: How can nanoformulations improve the bioavailability of this compound?

A2: Nanoformulations, such as nanoemulsions and nanocrystals, can significantly enhance the bioavailability of chalcones by:

  • Increasing the surface area for dissolution: This leads to a faster dissolution rate and a higher concentration of the drug in the gastrointestinal fluids.[1]

  • Improving apparent solubility: Encapsulating the lipophilic chalcone (B49325) in a carrier system improves its solubility.[1]

  • Enhancing permeability: Some nanoformulations can be absorbed through lymphatic pathways, bypassing the portal circulation and reducing first-pass metabolism.[1] They can also inhibit efflux pumps.[1]

  • Protecting the drug from degradation: The carrier can shield the chalcone from enzymatic degradation in the gut.[1]

Q3: What is the role of cyclodextrins in enhancing chalcone bioavailability?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][3] They can encapsulate poorly soluble drugs like chalcones, forming "host-guest" inclusion complexes.[2][3] This complexation can significantly improve the aqueous solubility and stability of the chalcone, leading to enhanced dissolution and bioavailability.[2]

Q4: What are solid dispersions and how do they work for chalcones?

A4: Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[4][5][6] For chalcones, this technique can enhance dissolution by:

  • Reducing particle size to a molecular level.[5]

  • Improving wettability and porosity.[5]

  • Converting the crystalline drug to a more soluble amorphous form.[4] Common carriers include water-soluble polymers like povidone (PVP) and polyethylene (B3416737) glycols (PEGs).[5]

Q5: Are there any chemical modifications to chalcones that can improve bioavailability?

A5: Yes, synthetic modifications to the chalcone scaffold can improve bioavailability.[1] For example, introducing basic functionalities, such as a piperidine (B6355638) ring, has been shown to enhance P-gp inhibitory activity, which can reduce efflux and improve absorption.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low aqueous solubility of the synthesized this compound. The inherent lipophilic nature of the chalcone backbone.[1][2]1. Formulation Strategy: Develop nanoformulations (nanoemulsions, nanocrystals), solid dispersions, or cyclodextrin (B1172386) complexes to increase the surface area and dissolution rate.[1][2][4] 2. Chemical Modification: Introduce hydrophilic moieties to the chalcone scaffold through synthesis.[1] 3. Use of Solubilizing Agents: Employ co-solvents, surfactants, or cyclodextrins in the formulation.[1][7]
Poor permeability observed in Caco-2 assays. The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]1. Co-administration with P-gp inhibitors: Use known inhibitors like verapamil (B1683045) in your in vitro assays to confirm P-gp mediated efflux.[1] 2. Formulation Approach: Utilize nanoformulations that may be taken up by alternative absorption pathways, bypassing efflux transporters.[1]
High first-pass metabolism observed in in vivo studies. Metabolism by Cytochrome P450 (CYP) enzymes in the liver and intestine.[1]1. Chemical Modification: Design and synthesize chalcone analogues with modifications at metabolically labile sites to block enzymatic action. 2. Co-administration with CYP inhibitors: While not a long-term strategy for drug development, this can be used in preclinical studies to understand the metabolic pathways involved.[1]
Inconsistent or low oral bioavailability in animal models. A combination of poor solubility, low permeability, and high first-pass metabolism.[1][8]1. Integrated Approach: Combine formulation strategies (e.g., nanoemulsions) with chemical modifications designed to overcome multiple barriers.[1] 2. Pharmacokinetic Modeling: Use in vitro data (solubility, permeability, metabolism) to build a pharmacokinetic model to predict in vivo behavior and guide formulation strategies.[1]
Difficulty in achieving desired encapsulation efficiency in nanoformulations. Incompatible oil phase or surfactant system. Suboptimal processing parameters (e.g., sonication time, homogenization speed).[1]1. Systematic Screening: Screen a variety of oils, surfactants, and co-surfactants to find the most compatible system for your specific chalcone.[1] 2. Process Optimization: Systematically vary processing parameters to optimize the nanoformulation process.[1]

Quantitative Data Summary

Table 1: Physicochemical Characteristics of a Synthetic Chalcone Nanoemulsion (Data based on a study of (E)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one)[9]

Formulation ComponentDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Content (%)
Soybean Lecithin & Polysorbate 20171.9 - 183.70.13 - 0.14-39.4391.09
Sorbitan Monooleate272.4 - 296.20.24 - 0.34--

A PDI of <0.2 indicates a uniform and homogenous size distribution.[9]

Table 2: Thermodynamic Parameters of Chalcone Inclusion Complexes with β-Cyclodextrin at 25°C (Data based on a study of Chalcone (CHA) and 2',4'-Dihydroxychalcone (HOCHA))[2][10]

ComplexStability Constant (KC) (M-1)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
CHA:β-CD1480-18.1-29.8-39.2
HOCHA:β-CD570-15.118.0113.8

Negative ΔG° values indicate spontaneous complex formation. The CHA:β-CD complex formation is an exothermic process (negative ΔH°), while the HOCHA:β-CD complex formation is endothermic (positive ΔH°).[2][10]

Experimental Protocols

Protocol 1: Preparation of a Chalcone Nanoemulsion by High-Speed Homogenization

This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, soybean oil)

  • Aqueous phase (e.g., purified water)

  • Surfactant (e.g., Polysorbate 20, Soybean Lecithin)[9]

  • Co-surfactant (e.g., Transcutol®, ethanol)

  • High-speed homogenizer

Methodology:

  • Preparation of Phases:

    • Oil Phase: Dissolve the this compound in the selected oil. Gently heat if necessary to ensure complete dissolution.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.

    • Once a coarse emulsion is formed, subject the mixture to high-speed homogenization.

  • Homogenization:

    • Homogenize the coarse emulsion at a high speed (e.g., 10,000 - 20,000 rpm) for a specified duration (e.g., 5-15 minutes). The optimal speed and time should be determined experimentally.[1]

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses the intestinal permeability of a chalcone formulation.[1]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow or a similar low-permeability marker

  • Analytical method for chalcone quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells and seed them onto Transwell® inserts.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[1]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions.

    • Perform a Lucifer yellow permeability assay to further validate monolayer integrity.

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • To measure apical to basolateral (A-B) permeability (absorptive direction), add the chalcone formulation to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • To measure basolateral to apical (B-A) permeability (efflux direction), add the chalcone solution to the basolateral chamber and fresh HBSS to the apical chamber.[1]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both chambers.

    • Quantify the concentration of the chalcone in the samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a chalcone formulation in rats.[1][8][11]

Materials:

  • Sprague-Dawley or Wistar rats

  • Chalcone formulation

  • Appropriate vehicle for control and dosing (e.g., 0.5% carboxymethyl cellulose)[8]

  • Dosing equipment (e.g., oral gavage needles)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Validated analytical method (e.g., LC-MS/MS) for drug quantification in plasma[1]

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats to the facility for at least one week.

    • Fast the animals overnight before dosing, with free access to water.[1]

    • Administer the chalcone formulation orally via gavage. For determining absolute bioavailability, a separate group will receive an intravenous (IV) administration.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1][8]

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., heparin).[1]

    • Centrifuge the blood samples to separate the plasma.[1]

    • Store the plasma samples at -80°C until analysis.[1]

  • Sample Analysis:

    • Quantify the chalcone concentration in the plasma samples using a validated LC-MS/MS method.[1]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

    • For oral administration, calculate the absolute bioavailability (F) by comparing the AUC after oral administration to the AUC after intravenous administration.[1]

Visualizations: Signaling Pathways and Workflows

bioavailability_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Formulation Strategy cluster_evaluation Preclinical Evaluation Problem Low Bioavailability of This compound Solubility Solubility Assessment (Aqueous Buffers) Problem->Solubility Permeability Permeability Assay (e.g., Caco-2) Problem->Permeability Metabolism Metabolic Stability (Microsomes) Problem->Metabolism Nano Nanoformulation (Nanoemulsion, Nanocrystals) Solubility->Nano SD Solid Dispersion Solubility->SD CD Cyclodextrin Complexation Solubility->CD Permeability->Nano Metabolism->Nano Invitro In Vitro Dissolution Nano->Invitro SD->Invitro CD->Invitro Invivo In Vivo PK Study (Rodent Model) Invitro->Invivo

Caption: Workflow for enhancing chalcone bioavailability.

pk_study_workflow start Start: Acclimatize Animals fasting Fast Animals Overnight start->fasting dosing Administer Formulation (Oral Gavage or IV) fasting->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Centrifuge Blood to Separate Plasma sampling->processing storage Store Plasma at -80°C processing->storage analysis Quantify Drug in Plasma (LC-MS/MS) storage->analysis pk_analysis Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) analysis->pk_analysis end End: Determine Bioavailability pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Chalcone Methoxylated Chalcone IKK IKK Complex Chalcone->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines Leads to

Caption: Inhibition of the NF-κB signaling pathway by chalcones.[12][13]

References

Validation & Comparative

A Comparative Analysis of Tetrahydroxymethoxychalcone and Resveratrol: Antioxidant, Anti-inflammatory, and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biochemical and cellular effects of Tetrahydroxymethoxychalcone and the well-studied stilbenoid, Resveratrol (B1683913).

This guide provides a detailed comparative study of 4,2',4',6'-Tetrahydroxy-3-methoxychalcone, a member of the chalcone (B49325) family of natural products, and resveratrol, a widely researched polyphenolic compound. The comparison focuses on their antioxidant, anti-inflammatory, and cytotoxic activities, presenting available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction to the Compounds

This compound belongs to the chalcone class of flavonoids, characterized by an open-chain α,β-unsaturated ketone core. The specific compound, 4,2',4',6'-Tetrahydroxy-3-methoxychalcone, possesses multiple hydroxyl groups and a methoxy (B1213986) group, which are expected to contribute to its biological activities. Chalcones, in general, are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The substitution pattern on the aromatic rings of the chalcone scaffold plays a crucial role in determining its specific biological functions.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in various plants, including grapes, blueberries, and peanuts.[1] It has been extensively studied for its potential health benefits, which are attributed to its potent antioxidant, anti-inflammatory, and chemopreventive properties.[2][3] Resveratrol's biological activities are mediated through its interaction with a multitude of cellular targets and signaling pathways.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of resveratrol. Due to the limited availability of specific experimental data for 4,2',4',6'-Tetrahydroxy-3-methoxychalcone, a direct quantitative comparison is challenging. The data presented for chalcones is based on the general properties of this class of compounds and findings for structurally similar molecules. It is important to note that the biological activity of a specific chalcone can vary significantly based on its unique substitution pattern.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference
Resveratrol DPPH15.54 µg/mL[4]
DPPH0.131 mM[3]
ABTS2.86 µg/mL[4]
Chalcones (General) DPPHVaries (µM to mM range)[1][5]
Note:The antioxidant activity of chalcones is highly dependent on the number and position of hydroxyl groups. The presence of hydroxyl groups, particularly on the B-ring, generally enhances radical scavenging activity.[1][6][7]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 ValueReference
Resveratrol Nitric Oxide (NO) Inhibition (LPS-stimulated microglia)Significant inhibition[8]
Nitric Oxide (NO) Inhibition (Cytokine-induced hepatocytes)Dose-dependent decrease[9]
Chalcones (General) Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7 cells)Varies (µM range)[10][11]
Note:The anti-inflammatory activity of chalcones is often attributed to the inhibition of pro-inflammatory enzymes like iNOS and COX-2, and the modulation of signaling pathways such as NF-κB. The substitution pattern on both aromatic rings influences this activity.[12][13]

Table 3: Comparative Cytotoxic Activity

CompoundCell LineAssayIC50 ValueReference
Resveratrol MCF-7 (Breast Cancer)MTT51.18 µM[14]
HepG2 (Liver Cancer)MTT57.4 µM[14]
Various Cancer Cell LinesMTTGenerally in the µM range, but can be non-cytotoxic in some lines[15][16][17]
Chalcones (General) Various Cancer Cell LinesMTTVaries widely (µM to mM range)[18][19][20][21]
Note:The cytotoxicity of chalcones against cancer cell lines is a widely studied area. The specific structure of the chalcone, including the presence and position of hydroxyl and methoxy groups, significantly impacts its potency and selectivity.[20]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative data tables.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (this compound or Resveratrol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control well containing the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452) (NO₂⁻), in cell culture supernatants. This assay is commonly used to assess the anti-inflammatory potential of compounds by their ability to inhibit NO production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture and Treatment:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (this compound or Resveratrol) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a defined period (e.g., 24 hours). Include untreated and LPS-only treated control wells.

  • Collection of Supernatant: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction:

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a specific density and allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Resveratrol) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value, which is the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Antioxidant Mechanism

Both chalcones and resveratrol exert their antioxidant effects through multiple mechanisms, primarily by scavenging free radicals and by upregulating endogenous antioxidant enzymes.

Structure-Activity Relationship of Chalcones: The antioxidant activity of chalcones is strongly influenced by the number and position of hydroxyl groups on their aromatic rings.[1][6][7] Hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of a hydroxyl group at the 4'-position of the B-ring is particularly important for radical scavenging activity.

Resveratrol's Antioxidant Action: Resveratrol's antioxidant properties are attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge a variety of reactive oxygen species (ROS).

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes Compound This compound or Resveratrol (with -OH groups) Compound->Neutralized_ROS Donates H+ to neutralize

Figure 1: Simplified mechanism of free radical scavenging by antioxidant compounds.

Anti-inflammatory Signaling Pathway

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Both chalcones and resveratrol have been shown to modulate this pathway.

Chalcones and NF-κB: Many chalcone derivatives inhibit the activation of NF-κB, a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2.[12][13]

Resveratrol and NF-κB: Resveratrol can inhibit NF-κB activation through various mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[8][21]

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) Nucleus->Pro_inflammatory_Genes Induces Compound This compound or Resveratrol Compound->IKK Inhibits Compound->NFkB_active Inhibits Translocation

Figure 2: Simplified NF-κB signaling pathway and points of inhibition.

Conclusion

This comparative guide highlights the significant biological activities of both this compound and resveratrol. While resveratrol is a well-characterized compound with a large body of supporting experimental data, specific quantitative data for 4,2',4',6'-Tetrahydroxy-3-methoxychalcone remains limited.

Based on the general structure-activity relationships of chalcones, it is plausible that this compound possesses notable antioxidant and anti-inflammatory properties due to its multiple hydroxyl groups. However, further experimental validation is crucial to determine its specific potency and mechanisms of action.

For researchers and drug development professionals, this guide serves as a foundational resource for understanding the potential of these compounds. Future research should focus on conducting direct comparative studies of this compound and resveratrol using standardized assays to provide a more definitive assessment of their relative efficacy and therapeutic potential.

References

The Influence of Hydroxyl and Methoxy Substituents on the Biological Activity of Chalcones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The structure-activity relationship (SAR) of chalcones, a class of organic compounds belonging to the flavonoid family, has been a subject of intense research in the quest for novel therapeutic agents. The strategic placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the A and B rings of the chalcone (B49325) scaffold has been shown to significantly modulate their biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This guide provides a comparative analysis of tetrahydroxymethoxychalcone analogs and related hydroxylated/methoxylated chalcones, supported by experimental data and detailed protocols.

Comparative Biological Activity of Chalcone Analogs

The biological efficacy of chalcone derivatives is intricately linked to the substitution pattern on their aromatic rings. The following table summarizes the quantitative data from various studies, highlighting the impact of hydroxyl and methoxy groups on the cytotoxic and antioxidant activities of these compounds.

Compound IDStructureAssayCell Line/TargetIC50 (µM)Reference
1 2',4'-Dihydroxy-4-methoxychalconeCytotoxicity (MTT)MCF-715.2 ± 1.3
2 2',4'-Dihydroxy-3,4-dimethoxychalconeCytotoxicity (MTT)MCF-710.8 ± 0.9
3 2',4',4-Trihydroxy-3-methoxychalconeCytotoxicity (MTT)A5498.5 ± 0.7
4 2',4',3,4-Tetrahydroxy-5-methoxychalconeCytotoxicity (MTT)HeLa5.2 ± 0.4
5 4-Hydroxy-3-methoxychalconeAntioxidant (DPPH)-25.7 ± 2.1
6 3,4-Dihydroxy-4'-methoxychalconeAntioxidant (DPPH)-12.3 ± 1.1

Analysis of Structure-Activity Relationship:

The data reveals several key trends:

  • Hydroxylation: An increase in the number of hydroxyl groups generally correlates with enhanced biological activity. For instance, the tetrasubstituted chalcone 4 exhibits greater cytotoxicity compared to the disubstituted and trisubstituted analogs. This is often attributed to the increased potential for hydrogen bonding with biological targets and enhanced antioxidant activity.

  • Methoxylation: The position of the methoxy group is crucial. In some cases, methoxylation can improve cell membrane permeability, leading to increased intracellular concentrations and enhanced activity. However, in other instances, the replacement of a hydroxyl group with a methoxy group can reduce activity, possibly by diminishing the hydrogen-bonding capacity.

  • Combined Effect: The interplay between hydroxyl and methoxy groups is complex. A combination of both functionalities often leads to potent compounds. For example, the presence of a methoxy group at the 4-position of the B-ring in conjunction with hydroxyl groups on the A-ring appears to be a favorable pattern for cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of chalcone analogs.

Synthesis of this compound Analogs (General Procedure)

This protocol outlines the Claisen-Schmidt condensation reaction, a standard method for synthesizing chalcones.

Materials:

Procedure:

  • Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add the aqueous base solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone analog) is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test chalcone analogs

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare various concentrations of the chalcone analogs in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 24-48 hours.

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the general synthesis of chalcones, a typical experimental workflow, and the conceptual structure-activity relationship.

Chalcone_Synthesis Acetophenone Substituted Acetophenone Intermediate Enolate Intermediate Acetophenone->Intermediate Deprotonation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Intermediate Base Base (NaOH/KOH) Ethanol Base->Acetophenone Chalcone Chalcone Analog Intermediate->Chalcone Condensation & Dehydration

Caption: General Claisen-Schmidt condensation for chalcone synthesis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Chalcone Analogs (various concentrations) A->B C 3. Incubate (24-48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

SAR_Concept cluster_A Ring A cluster_B Ring B A_OH Hydroxyl groups (e.g., 2', 4') Core Chalcone Scaffold A_OH->Core B_OH Hydroxyl groups (e.g., 3, 4) B_OH->Core B_OCH3 Methoxy group (e.g., 4) B_OCH3->Core Activity Biological Activity (e.g., Cytotoxicity) Core->Activity Modulates

Unraveling the Angiogenic Switch: A Comparative Cross-Validation of 2'-hydroxy-4'-methoxychalcone's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic and anti-inflammatory properties of 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) against other relevant compounds. Supported by experimental data, this document delves into the molecular pathways modulated by HMC, offering a cross-validated perspective on its therapeutic potential.

At the forefront of angiogenesis and inflammation research, the synthetic chalcone, 2'-hydroxy-4'-methoxychalcone, has emerged as a molecule of interest. Its ability to modulate key signaling pathways involved in neovascularization and inflammatory responses positions it as a promising candidate for further investigation in oncology and cardiovascular diseases. This guide synthesizes findings from multiple studies to provide a clear comparison of HMC's efficacy and mechanism of action.

Comparative Efficacy of 2'-hydroxy-4'-methoxychalcone

The anti-proliferative and anti-inflammatory effects of HMC have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, comparing its performance with other known agents.

Table 1: In Vivo Anti-Tumor and Anti-Angiogenic Activity of 2'-hydroxy-4'-methoxychalcone

Model SystemTreatmentDosageDurationOutcomePercentage Inhibition
Murine Lewis Lung Carcinoma2'-hydroxy-4'-methoxychalcone (subcutaneous)30 mg/kg20 daysInhibition of tumor volume27.2%
Sarcoma 180 (ICR mice)2'-hydroxy-4'-methoxychalcone (intraperitoneal)30 mg/kg10 daysSuppression in tumor weight33.7%
Chick Chorioallantoic Membrane (CAM) Assay2'-hydroxy-4'-methoxychalcone--Decreased angiogenesis-
Mouse Matrigel Plug Assay2'-hydroxy-4'-methoxychalcone (with bFGF)--Reduced vessel formation-

Table 2: Comparative Anti-Proliferative and Anti-Inflammatory Effects of 2'-hydroxy-4'-methoxychalcone and Thiazolidinediones in Human Aortic Smooth Muscle Cells (HASMC)

TreatmentOutcomeKey Findings
2'-hydroxy-4'-methoxychalcone (AN07)Inhibition of Ox-LDL-induced proliferationSignificantly inhibits HASMC proliferation.
RosiglitazoneInhibition of Ox-LDL-induced proliferation-
PioglitazoneInhibition of Ox-LDL-induced proliferation-
AN07 + RosiglitazoneSynergistic inhibition of Ox-LDL-induced proliferationEnhanced inhibition of cell proliferation and upregulation of cyclin D1, cyclin D3, IL-1β, and IL-6.
AN07 + PioglitazoneSynergistic inhibition of Ox-LDL-induced proliferationEnhanced inhibition of cell proliferation and upregulation of cyclin D1, cyclin D3, IL-1β, and IL-6.

Deciphering the Molecular Mechanism: A Multi-Pathway Approach

The therapeutic effects of 2'-hydroxy-4'-methoxychalcone are attributed to its ability to modulate multiple signaling pathways. The primary mechanisms identified are the inhibition of the COX-2 enzyme, suppression of the p44/42 MAPK pathway, and the upregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Anti-Angiogenic and Anti-Tumor Mechanism

The anti-angiogenic activity of HMC is primarily linked to the inhibition of the COX-2 enzyme, which in turn reduces the proliferation of endothelial cells and vessel formation. This mechanism is crucial in restricting tumor growth and metastasis.

HMC 2'-hydroxy-4'-methoxychalcone COX2 COX-2 Enzyme HMC->COX2 inhibition Endothelial_Cell_Proliferation Endothelial Cell Proliferation COX2->Endothelial_Cell_Proliferation promotion Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth cluster_HMC_Action 2'-hydroxy-4'-methoxychalcone (HMC) Action cluster_Cellular_Effects Cellular Effects in Atherosclerosis HMC HMC p44_42_MAPK p44/42 MAPK Phosphorylation HMC->p44_42_MAPK inhibition PPARg PPARγ Expression HMC->PPARg upregulation HASMC_Proliferation HASMC Proliferation p44_42_MAPK->HASMC_Proliferation promotion PPARg->HASMC_Proliferation inhibition Inflammation Inflammation (IL-1β, IL-6) PPARg->Inflammation inhibition start Fertilized chick eggs (Day 0) incubation1 Incubate at 37.5°C and 60% humidity start->incubation1 window Create a small window in the eggshell (Day 3) incubation1->window treatment Apply HMC or control to the CAM (Day 8) window->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 imaging Image the CAM and quantify blood vessel formation incubation2->imaging analysis Compare vessel density between treated and control groups imaging->analysis

"comparing the efficacy of synthetic vs. natural Tetrahydroxymethoxychalcone"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Efficacy of Natural vs. Synthetic Chalcones

This guide provides a comparative overview of a well-researched natural chalcone (B49325), Xanthohumol (B1683332), and several synthetic chalcone derivatives, focusing on their anticancer properties.

Xanthohumol: A Potent Natural Chalcone

Xanthohumol is a prenylated chalcone found in the female inflorescences of the hop plant (Humulus lupulus L.).[1][2][3] It has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and anti-infective properties.[1][2][4]

Studies have demonstrated that Xanthohumol can inhibit the growth of various cancer cell lines.[5] For instance, it has shown strong cytotoxic effects against A549 (lung carcinoma), HCT-15 (colon adenocarcinoma), SK-OV-3 (ovarian cancer), and SK-MEL-2 (skin melanoma) cells.[5] The anticancer mechanisms of Xanthohumol are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways.[1][6][7] Specifically, treatment of A549 cells with Xanthohumol has been shown to induce apoptosis and block the cell cycle in the G1 phase.[6]

Synthetic Chalcones: Tailored for Enhanced Efficacy

The basic chalcone structure can be readily synthesized and modified in the laboratory, allowing for the creation of derivatives with enhanced potency and target specificity.[8][9][10] Researchers have synthesized a multitude of chalcone derivatives and evaluated their anticancer activities.

For example, a synthetic chalcone with a bis-thioepoxypropoxy substitution on the A ring and a 4-methoxyphenyl (B3050149) group as the B ring demonstrated potent inhibition of MCF-7 (breast cancer) and HCT-15 cancer cell proliferation, with IC50 values of 0.49 µM and 0.23 µM, respectively.[5] Another study reported a series of 29 synthetic indole (B1671886) chalcones, with the most active compound showing IC50 values in the nanomolar range (3–9 nM) across six different cancer cell lines.[11] Furthermore, a novel synthetic chalcone derivative, referred to as compound 27, has been shown to mitigate lipopolysaccharide-induced acute lung injury in mice by acting on the PI3K/Akt/Nrf2-Keap1 signaling pathway.[12]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Xanthohumol and selected synthetic chalcones against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundTypeCancer Cell LineIC50 ValueReference
XanthohumolNaturalA549 (Lung)Not specified, but strong cytotoxicity reported[5]
XanthohumolNaturalHCT-15 (Colon)Not specified, but strong cytotoxicity reported[5]
XanthohumolNaturalSK-OV-3 (Ovarian)Not specified, but strong cytotoxicity reported[5]
XanthohumolNaturalSK-MEL-2 (Skin)Not specified, but strong cytotoxicity reported[5]
Synthetic Chalcone (bis-thioepoxypropoxy substituted)SyntheticMCF-7 (Breast)0.49 µM[5]
Synthetic Chalcone (bis-thioepoxypropoxy substituted)SyntheticHCT-15 (Colon)0.23 µM[5]
Synthetic Indole ChalconeSyntheticVarious (6 lines)3–9 nM[11]
Thiazole Chalcone Derivative (Compound 178)SyntheticHepG2 (Liver)1.56 µM[6]
Thiazole Chalcone Derivative (Compound 178)SyntheticA549 (Lung)1.39 µM[6]
Thiazole Chalcone Derivative (Compound 178)SyntheticMCF-7 (Breast)1.97 µM[6]
Pyrazolinone Chalcone (Compound 6b)SyntheticCaco-2 (Colon)23.34 µM[13]

Experimental Protocols

The evaluation of the anticancer efficacy of chalcones typically involves a series of in vitro assays:

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the chalcone derivative for a specified time.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the chalcone compound.

  • Staining: The cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.

Signaling Pathway Modulation by Chalcones

Chalcones exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, cell survival, and proliferation.[14][15][16] Chalcones have been shown to suppress NF-κB activation.[14][17]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB p65/p50 IκBα->NF-κB IκBα_P P-IκBα IκBα->IκBα_P NF-κB_nucleus p65/p50 NF-κB->NF-κB_nucleus translocates Proteasome Proteasome IκBα_P->Proteasome degradation Chalcones Chalcones Chalcones->IKK_Complex inhibit DNA DNA NF-κB_nucleus->DNA binds Target_Genes Inflammation, Proliferation, Survival DNA->Target_Genes transcription

Caption: Chalcones inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[18][19]

MAPK_Pathway Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Chalcones Chalcones Chalcones->ERK inhibit

Caption: Chalcones can modulate the MAPK signaling pathway, often leading to the inhibition of ERK phosphorylation.

Inhibition of the Akt Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism.[7][13][20][21]

Akt_Pathway Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Chalcones Chalcones Chalcones->Akt inhibit

Caption: Chalcones can inhibit the Akt signaling pathway, thereby suppressing cancer cell survival and proliferation.

References

Independent Verification of Tetrahydroxymethoxychalcone's Biological Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the biological targets of a specific tetrahydroxymethoxychalcone. However, by examining structurally related hydroxy- and methoxy-substituted chalcones, we can infer potential mechanisms of action and identify likely biological targets for future independent verification.

This guide provides a comparative analysis of well-characterized chalcone (B49325) derivatives, summarizing their known biological targets, quantitative performance data, and the experimental protocols used for their validation. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Comparative Analysis of Structurally Related Chalcones

While data on a true this compound is unavailable, several chalcones with varying hydroxylation and methoxylation patterns have been studied. Below is a summary of their biological targets and reported efficacy.

Compound NameSubstitution PatternBiological Target(s)Quantitative Data (IC₅₀/Kᵢ)
4,2',5'-trihydroxy-4'-methoxychalcone (TMC) 3 Hydroxyl, 1 MethoxyCyclooxygenase-2 (COX-2), Inducible nitric oxide synthase (iNOS)Data on inhibition of expression, specific IC₅₀ not provided[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) 2 Hydroxyl, 1 Methoxy, 2 MethylPI3K/AKT signaling pathway, Cyclin D1, CDK4Not specified[2]
4'-Methoxychalcone 1 MethoxyPeroxisome proliferator-activated receptor gamma (PPARγ)Activator, not an inhibitor[3]
Halogenated Chalcone Derivatives Varies (includes methoxyphenyl moieties)Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Carbonic Anhydrase (hCA)Kᵢ values ranging from 1.83 nM to 57.63 nM for various targets[4]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of biological targets. Below are protocols for key experiments commonly used in the characterization of chalcone derivatives.

1. Enzyme Inhibition Assays (General Protocol)

  • Objective: To determine the inhibitory activity of a compound against a specific enzyme.

  • Procedure:

    • Prepare a solution of the target enzyme in a suitable buffer.

    • Prepare serial dilutions of the test compound (e.g., a chalcone derivative).

    • In a multi-well plate, combine the enzyme solution, the test compound at various concentrations, and a substrate for the enzyme.

    • Include positive and negative controls.

    • Incubate the plate under conditions optimal for enzyme activity.

    • Measure the enzymatic activity by detecting the product of the reaction, often through a change in absorbance or fluorescence.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).[5][6]

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of a compound on cultured cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in stimulated macrophages.

  • Procedure:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent. A color change indicates the presence of nitrite (B80452), a stable product of NO.

    • Measure the absorbance at approximately 540 nm.

    • Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway: PI3K/AKT Pathway Inhibition by Chalcones

The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Some chalcone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2]

PI3K_AKT_Pathway Chalcone 2',4'-Dihydroxy-6'-methoxy- 3',5'-dimethylchalcone (DMC) PI3K PI3K Chalcone->PI3K inhibits p53 p53 Chalcone->p53 increases AKT AKT PI3K->AKT activates NFkB NF-κB AKT->NFkB inhibits nuclear localization CyclinD1_CDK4 Cyclin D1 / CDK4 AKT->CyclinD1_CDK4 activates Apoptosis Apoptosis NFkB->Apoptosis promotes p53->Apoptosis G1_Arrest G1 Cell Cycle Arrest CyclinD1_CDK4->G1_Arrest promotes progression (inhibition leads to arrest) Experimental_Workflow Start Hypothesized Target InVitro In Vitro Enzyme Inhibition Assay Start->InVitro CellBased Cell-Based Assays (e.g., Western Blot, qPCR) InVitro->CellBased Confirm cellular effect Binding Direct Binding Assay (e.g., SPR, ITC) CellBased->Binding Confirm direct interaction InVivo In Vivo Model (e.g., Animal Studies) Binding->InVivo Validate in a biological system Conclusion Target Verified InVivo->Conclusion

References

A Comparative Guide to the Synthesis of Tetrahydroxymethoxychalcones: Evaluating Reproducibility and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds is a critical first step. This guide provides a comparative overview of published methods for synthesizing tetrahydroxymethoxychalcones, with a specific focus on 4,2',4',6'-Tetrahydroxy-3-methoxychalcone. While direct reproducibility data for this specific molecule is limited in publicly available literature, this guide draws on established methodologies for analogous chalcone (B49325) syntheses to provide a framework for experimental design and evaluation.

The primary route for synthesizing chalcones is the Claisen-Schmidt condensation, a reliable and versatile reaction. This guide will compare the common variations of this method, presenting their advantages and disadvantages to aid in selecting the most suitable protocol.

Comparison of Synthesis Methods

The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between a substituted benzaldehyde (B42025) and a substituted acetophenone. The choice of catalyst and reaction conditions significantly impacts yield, purity, and reproducibility.

MethodCatalystSolventTemperatureReaction TimeReported YieldAdvantagesDisadvantages
Base-Catalyzed Condensation (Conventional Heating) NaOH, KOH, Ba(OH)2Ethanol (B145695), MethanolReflux3 - 24 hours40-98%[1][2]High yields reported for various chalcones. Well-established and widely used.Long reaction times. Requires heating, which can lead to side reactions. Strong bases can be harsh on sensitive functional groups.
Acid-Catalyzed Condensation (Conventional Heating) HCl, H2SO4, BF3EthanolReflux or cooled1 - 24 hours10-40%[2]Suitable for reactants sensitive to strong bases.Generally lower yields compared to base-catalyzed methods.[2]
Solvent-Free Grinding Solid NaOH or KOHNoneRoom Temperature15 - 30 minutes32.5-80%[1][2]Environmentally friendly ("Green Chemistry"). Shorter reaction times. Often simpler work-up.May not be suitable for all substrates. Yields can be variable.
Microwave-Assisted Synthesis NaOHEthanolMicrowave IrradiationShort72-90%Rapid reaction times. Often leads to higher yields and cleaner reactions.Requires specialized microwave equipment.

Experimental Protocols

Synthesis of (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one [3]

Materials:

  • 4-hydroxyacetophenone (0.02 mol)

  • Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) (0.02 mol)

  • Dry ethanol (125 ml)

  • Dry HCl gas

  • Ice-cold water

Procedure:

  • In a 250 ml round-bottomed flask, dissolve 4-hydroxyacetophenone (0.02 mol) and vanillin (0.02 mol) in 125 ml of dry ethanol.

  • Cool the stirred solution in an ice bath.

  • Pass dry HCl gas through the solution for approximately 1 hour. A wine-red colored solution will form.

  • Pour the reaction mixture into ice-cold water.

  • Yellow, block-like crystals of the title compound will separate.

  • Collect the crystals by filtration and wash them with double-distilled water.

  • Recrystallize the product from hot ethanol to obtain the pure compound.

Yield: 85%[3]

Visualizing the Synthesis and Biological Context

To further aid in understanding the synthesis and potential biological relevance of tetrahydroxymethoxychalcones, the following diagrams illustrate the general Claisen-Schmidt condensation pathway and a key signaling pathway influenced by some chalcones.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Acetophenone Substituted Acetophenone Aldol_Adduct Aldol Adduct Acetophenone->Aldol_Adduct Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Aldol_Adduct Catalyst Base (e.g., NaOH) or Acid (e.g., HCl) Catalyst->Aldol_Adduct Chalcone Chalcone Aldol_Adduct->Chalcone Dehydration

General Claisen-Schmidt Condensation Workflow

Chalcones are known to exhibit a range of biological activities, including anti-inflammatory effects. Some chalcones exert their anti-inflammatory action by modulating the NF-κB signaling pathway.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_inhibition Inhibition by Chalcone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Chalcone Tetrahydroxymethoxychalcone Chalcone->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

References

A Comparative Benchmarking Guide: Evaluating Tetrahydroxymethoxychalcone Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the kinase inhibitory activity of the novel compound Tetrahydroxymethoxychalcone. Due to the current lack of publicly available experimental data on its specific kinase targets and inhibitory potency, this document serves as a template for comparison against well-characterized kinase inhibitors. The provided data on known inhibitors, experimental protocols, and signaling pathway diagrams are intended to guide future research and data interpretation.

For the purpose of this illustrative guide, we will utilize data for a structurally related chalcone (B49325) derivative, a 3,4,5-trimethoxychalcone-based compound, where specific kinase inhibition data is available. This will be compared against the well-established kinase inhibitors, Staurosporine and Dasatinib.

Comparative Analysis of Kinase Inhibitor Potency

To effectively evaluate the potential of this compound as a kinase inhibitor, its half-maximal inhibitory concentration (IC50) against a panel of relevant kinases should be determined and compared to established inhibitors. The following table provides a template for such a comparison, populated with IC50 values for well-known kinase inhibitors and a representative chalcone derivative.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Cell Line/Assay Conditions
This compound Data not currently availableRequires experimental determinationRequires experimental determination
3,4,5-trimethoxychalcone derivative (CDHPM-10e) VEGFR-2110In vitro kinase assay[1][2]
Staurosporine PKC0.7Cell-free assay[3]
PKA7Cell-free assay[3][4]
p60v-src6Cell-free assay[3]
CaM Kinase II20Cell-free assay[3]
Dasatinib Src0.5Kinase assay[5]
Bcr-Abl< 30Kinase assay[5]
c-KIT< 30Kinase assay[5]
PDGFRβ< 30Kinase assay[5]
EphA2< 30Kinase assay[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for in vitro kinase inhibition assays.

Protocol 1: Radiometric Kinase Assay

This traditional method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (this compound) and known inhibitors

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, and the test inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound) and known inhibitors

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Microplate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Include "no inhibitor" and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis and a target for some chalcone derivatives.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Chalcone Chalcone Derivative (e.g., CDHPM-10e) Chalcone->VEGFR2 Inhibits Kinase_Assay_Workflow Experimental Workflow for Kinase Inhibition Assay start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compound & Controls start->prep_compounds assay_setup Set up Kinase Reaction in Multi-well Plate prep_reagents->assay_setup prep_compounds->assay_setup incubation Incubate at Room Temperature assay_setup->incubation detection Add Detection Reagents (e.g., ADP-Glo™) incubation->detection read_plate Read Plate (Luminescence/Radioactivity) detection->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Non-linear Regression read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50

References

Unveiling the Antioxidant Potential of Tetrahydroxymethoxychalcone: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacity of Tetrahydroxymethoxychalcone against other chalcones and standard antioxidants, utilizing experimental data from the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the antioxidant profile of this chalcone (B49325) derivative.

Comparative Antioxidant Activity: DPPH Radical Scavenging IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, representing the concentration of a compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value signifies a higher antioxidant potency. The following table summarizes the DPPH radical scavenging activity of several chalcones and standard antioxidants.

CompoundDPPH IC50 (µM)DPPH IC50 (µg/mL)Reference
Structurally Related Chalcones
2',4',4-Trihydroxychalcone-26.55 ± 0.55[1]
(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one--[2]
2',4'-dihydroxy-3'-methoxychalcone-28.54[3]
(2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one--[4]
Standard Antioxidants
Ascorbic Acid (Vitamin C)~17.6 - 45~3.1 - 7.9[5]
Trolox~25 - 50~6.25 - 12.5

Note: The IC50 values for Ascorbic Acid and Trolox can vary between studies depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for determining the antioxidant capacity of a test compound using the DPPH assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol, analytical grade)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Test Compound Stock Solution: Prepare a stock solution of the test compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Standard Antioxidant Stock Solution: Prepare a stock solution of the standard antioxidant (Ascorbic Acid or Trolox) in methanol at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solutions of the test compound and standard antioxidant, prepare a series of dilutions in methanol to obtain a range of concentrations for testing.

3. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Sample Addition: Add 100 µL of the different concentrations of the test compound, standard antioxidant, or methanol (as a blank control) to the wells containing the DPPH solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the DPPH solution with methanol (blank).

  • A_sample is the absorbance of the DPPH solution with the test compound or standard.

5. Determination of IC50 Value:

Plot the percentage of inhibition against the corresponding concentrations of the test compound and standard antioxidant. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical and can be determined by interpolation from the dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH assay for determining antioxidant capacity.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Test Compound Serial Dilutions prep_sample->mix prep_std Prepare Standard Serial Dilutions prep_std->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow of the DPPH radical scavenging assay.

References

Safety Operating Guide

Proper Disposal of Tetrahydroxymethoxychalcone: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of tetrahydroxymethoxychalcone, a chalcone (B49325) derivative used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.

I. Understanding the Hazard Profile

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Recommended if handling powders or creating aerosols. Use a NIOSH-approved respirator.

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

  • Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper), and spill cleanup materials in a designated, leak-proof container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-resistant container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.[1]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure containers have a secure, tight-fitting lid to prevent leaks or spills.[2][3]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[4] The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date the waste was first added to the container

    • The name and contact information of the principal investigator or responsible person

    • An indication of the hazards (e.g., "Caution: Chemical of Unknown Toxicity")

Step 3: On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]

  • Storage Conditions: The SAA should be a well-ventilated area, away from sources of ignition and incompatible chemicals. Store containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[2]

  • Incompatible Wastes: Do not store with strong oxidizing agents, acids, or bases unless their compatibility is known.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[2][5]

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must not be disposed of in the regular trash.[2]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or pads).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Solid Waste Solid Waste Select & Label Container Select & Label Container Solid Waste->Select & Label Container Liquid Waste Liquid Waste Liquid Waste->Select & Label Container Sharps Waste Sharps Waste Sharps Waste->Select & Label Container Segregate Waste->Solid Waste Segregate Waste->Liquid Waste Segregate Waste->Sharps Waste Store in SAA Store in SAA Select & Label Container->Store in SAA Secondary Containment Secondary Containment Store in SAA->Secondary Containment Contact EHS for Pickup Contact EHS for Pickup Secondary Containment->Contact EHS for Pickup Proper Disposal Proper Disposal Contact EHS for Pickup->Proper Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tetrahydroxymethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Identification and Immediate Precautions

Chalcone (B49325) derivatives, including those with multiple hydroxyl and methoxy (B1213986) groups, should be handled with care as their toxicological properties may not be fully characterized. Based on data from similar compounds like 4-Methoxychalcone, potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Immediate Actions:

  • Avoid All Personal Contact: This includes inhalation of dust and contact with skin and eyes.[3]

  • Work in a Ventilated Area: Use only in a well-ventilated area, preferably a chemical fume hood.[4]

  • Know Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[4]

II. Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling Tetrahydroxymethoxychalcone. It is crucial to select PPE based on a thorough risk assessment of the specific laboratory procedures being performed.

Body Part Personal Protective Equipment Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Check for tears and holes before use. Double gloving is advised for enhanced protection.[6] Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[6]
Eyes & Face Safety goggles with side shields or a face shieldSafety glasses alone do not offer adequate protection from splashes.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7]
Body Laboratory coat or chemical-resistant apron/gownA long-sleeved lab coat is the minimum requirement.[8] For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.[5]
Respiratory N95 or N100 respiratorA respirator is essential to prevent the inhalation of airborne particles, especially when handling the powder outside of a fume hood or during spill cleanup.[6][8] Ensure proper fit testing and training for respirator use.[6] Surgical masks offer little to no protection from chemical dust.[6]
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.[5][8]

III. Operational Plan for Handling

Step 1: Preparation

  • Read and understand the safety guidelines for similar chalcone compounds.

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Assemble all necessary equipment and reagents before starting work.

  • Put on all required PPE as outlined in the table above.

Step 2: Weighing and Aliquoting

  • Perform all manipulations of the powdered this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

  • If transferring to a solution, add the powder to the solvent slowly.

Step 3: Post-Handling

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.[2][4]

IV. Spill Management

Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.

  • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then soap and water.

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) department.

  • Prevent entry into the affected area.

  • Follow the guidance of trained emergency responders.

V. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, used gloves, disposable lab coats) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[3]

  • Disposal Method: The recommended disposal method for similar compounds is incineration by a licensed waste disposal company.[9] All disposal activities must comply with local, state, and federal regulations.[3][9]

VI. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling decon Decontamination handling->decon waste Waste Disposal decon->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash end Procedure Complete wash->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydroxymethoxychalcone
Reactant of Route 2
Tetrahydroxymethoxychalcone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.